CK2-IN-3
Description
Properties
Molecular Formula |
C22H26N4O7 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid |
InChI |
InChI=1S/C22H26N4O7/c1-22(2,3)33-21(31)25(8-10-32-11-9-27)18-6-7-26-19(24-18)16(13-23-26)14-4-5-15(20(29)30)17(28)12-14/h4-7,12-13,27-28H,8-11H2,1-3H3,(H,29,30) |
InChI Key |
DBCKRCZJYUIKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)C1=NC2=C(C=NN2C=C1)C3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of CK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CK2-IN-3, a potent and selective inhibitor of Protein Kinase CK2. This document details its binding properties, quantitative inhibitory data, impact on cellular signaling pathways, and the experimental protocols for its characterization, designed for professionals in the fields of biochemistry, pharmacology, and drug development.
Executive Summary
This compound is a highly selective and potent inhibitor of the serine/threonine protein kinase CK2, an enzyme implicated in numerous disease pathologies, particularly cancer.[1][2] Developed from a pyrazolo[1,5-a]pyrimidine scaffold, this compound exhibits a high binding affinity for CK2 with a dissociation constant (Kd) of 12 nM.[1][2][3] It demonstrates a canonical type-I ATP-competitive binding mode.[1][2] While exhibiting high potency in biochemical assays, its cellular activity is in the low micromolar range, a characteristic attributed to the presence of a polar carboxylic acid moiety necessary for its potent enzymatic inhibition.[1][2][3] This guide synthesizes the available data on this compound to serve as a technical resource for its application in biological research and as a tool compound for studying CK2 function.
Introduction to Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes. It exists as a tetrameric holoenzyme, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits. A key feature of CK2 is its constitutive activity, which is not dependent on traditional second messengers.
CK2 phosphorylates hundreds of substrates, influencing signaling pathways that govern cell growth, proliferation, survival, and apoptosis.[4] Its dysregulation and overexpression are frequently observed in various human cancers, making it a compelling therapeutic target. The development of selective inhibitors is crucial to dissecting the complex signaling networks regulated by CK2 and for potential therapeutic interventions.
This compound: Mechanism of Action
This compound, also identified as compound 31 or IC20 in its primary publication, is an ATP-competitive inhibitor.[1][2] X-ray crystallography has revealed that it occupies the ATP-binding pocket of CK2 in a canonical type-I binding mode.[1][2] This mode of inhibition involves direct competition with endogenous ATP, thereby preventing the phosphorylation of CK2 substrates. The pyrazolo[1,5-a]pyrimidine core of the molecule is a key hinge-binding moiety that contributes to its high affinity and selectivity for CK2.[1][2]
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been determined through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Method | Target | Notes |
| Kd | 12 nM | Isothermal Titration Calorimetry (presumed) | CK2 | High binding affinity.[1][2][3] |
| IC50 (biochemical) | 1.51 μM | Kinase Activity Assay | CK2α | Potent inhibition of the catalytic subunit.[5] |
| IC50 (biochemical) | 7.64 μM | Kinase Activity Assay | CK2α' | Shows selectivity between the two catalytic isoforms.[5] |
| IC50 (cellular) | 8 nM | Permeabilized Cell Assay | CK2α | Demonstrates potent inhibition in a cellular context where membrane permeability is not a factor.[5] |
| IC50 (cellular) | 38 nM | Permeabilized Cell Assay | CK2α' | Consistent with biochemical data, shows selectivity for CK2α over CK2α' in cells.[5] |
| Cytotoxicity | No significant effect at 10 µM | Cell Viability Assay (60 cancer cell lines) | N/A | Low cytotoxicity at effective concentrations, suggesting a good therapeutic window.[5] |
Impact on Cellular Signaling Pathways
By inhibiting CK2, this compound is expected to modulate numerous downstream signaling pathways that are critical for cell proliferation and survival. While specific cellular studies on this compound are limited in the public domain, the known functions of CK2 allow for the extrapolation of its likely effects. The inhibition of CK2 by pyrazolo[1,5-a]pyrimidine inhibitors has been shown to affect pathways such as PI3K/AKT.[4] Specifically, these inhibitors can decrease the levels of phosphorylated AKT at serine 129 (pAKTS129), a direct substrate of CK2.[4]
Below are diagrams illustrating the core signaling pathways regulated by CK2 and a typical experimental workflow for characterizing a CK2 inhibitor like this compound.
References
- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
An In-depth Technical Guide to the Protein Kinase CK2 Inhibitor: CK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of a vast array of cellular processes. Its dysregulation is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of CK2-IN-3, a potent and selective inhibitor of CK2. We will delve into the quantitative inhibitory data of this compound and a related compound, CK2 inhibitor 3, detail experimental protocols for assessing CK2 activity, and visualize the intricate signaling pathways modulated by CK2. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the study and therapeutic application of CK2 inhibitors.
Introduction to Protein Kinase CK2
Protein kinase CK2 is a ubiquitous and highly conserved enzyme that phosphorylates a wide range of substrates, thereby influencing numerous cellular functions including cell cycle progression, apoptosis, and signal transduction.[1] Unlike many other kinases, CK2 is constitutively active, meaning it does not require specific signaling events for its activation.[1] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2]
Elevated CK2 activity is a hallmark of many cancers and is associated with tumor progression and resistance to therapy.[1] Consequently, the development of potent and selective CK2 inhibitors is a significant focus of oncological research.
Quantitative Data for CK2 Inhibitors
The following tables summarize the key quantitative data for this compound and a related compound, CK2 inhibitor 3. These data are essential for comparing the potency and selectivity of these inhibitors.
Table 1: Inhibitory Activity of this compound [3]
| Parameter | Value | Target |
| Kd | 12 nM | CK2 |
| IC50 | 1.51 µM | CK2α |
| IC50 | 7.64 µM | CK2α' |
Table 2: Inhibitory Activity of CK2 inhibitor 3 [4]
| Parameter | Value | Target |
| IC50 | 280 nM | CK2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CK2 inhibitors. While a specific, published protocol for this compound is not available, the following represents a standard and widely accepted approach for such investigations.
In Vitro CK2 Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of a compound on CK2 kinase activity.
Materials:
-
Recombinant human protein kinase CK2 (α or holoenzyme)
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)
-
This compound (or other inhibitor) dissolved in DMSO
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
For radioactive detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For non-radioactive detection (e.g., ADP-Glo™):
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions. This is typically a luminescence-based readout.
-
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based CK2 Activity Assay
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit endogenous CK2 activity.
Materials:
-
Cancer cell line with high CK2 activity (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
This compound (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies specific for a known CK2 substrate and its phosphorylated form (e.g., anti-Akt and anti-phospho-Akt Ser129)
-
Western blotting reagents and equipment
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis using antibodies against a known CK2 substrate and its phosphorylated form.
-
Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
-
A decrease in the phosphorylation of the CK2 substrate in the presence of this compound indicates inhibition of cellular CK2 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by CK2 and a typical workflow for characterizing a kinase inhibitor.
Signaling Pathways
Caption: Key signaling pathways modulated by Protein Kinase CK2.
Experimental Workflow
Caption: General workflow for the characterization of a kinase inhibitor.
Conclusion
This compound is a valuable tool for the scientific community, exhibiting potent and selective inhibition of protein kinase CK2. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting CK2. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate the promise of CK2 inhibition into clinical reality. The provided diagrams of CK2-regulated signaling pathways and experimental workflows serve as a visual aid to conceptualize the complex biology of CK2 and the process of inhibitor characterization.
References
CK2-IN-3: A Technical Whitepaper on a Highly Selective Kinase Inhibitor
For Immediate Release
This document provides an in-depth technical guide on the discovery and development of CK2-IN-3, a potent and highly selective inhibitor of Casein Kinase 2 (CK2). Developed for researchers, scientists, and drug development professionals, this whitepaper details the synthesis, mechanism of action, and cellular activity of this compound, positioning it as a critical tool for studying CK2 biology and a potential scaffold for therapeutic development.
Introduction
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1] While several CK2 inhibitors have been developed, achieving high selectivity remains a significant challenge. This paper describes the discovery and characterization of this compound (also reported as compound 31 or IC20), a novel inhibitor from the pyrazolo[1,5-a]pyrimidine class, which demonstrates exceptional potency and selectivity for CK2.[1]
Discovery and Development
This compound was developed through a focused optimization of the pyrazolo[1,5-a]pyrimidine scaffold, a known hinge-binding moiety for kinases.[1][2] The development process involved strategic structural modifications, including macrocyclization, to enhance binding affinity and selectivity for the CK2 active site.[1] This effort culminated in the identification of this compound as a lead compound with superior in vitro potency and an exclusive selectivity profile for CK2.[1]
Chemical Synthesis
The synthesis of this compound is based on the construction of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of key functional groups required for its high-affinity binding to CK2. A general synthetic approach for related pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[3]
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Core
-
Condensation: A mixture of a 3-amino-1H-pyrazole derivative and a 1,3-dicarbonyl compound is heated in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of acid (e.g., HCl) or base (e.g., piperidine).
-
Cyclization: The intermediate formed undergoes intramolecular cyclization upon continued heating or treatment with a dehydrating agent to yield the pyrazolo[1,5-a]pyrimidine core.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
Note: The specific synthesis of this compound involves a multi-step process with specific reagents and conditions as detailed in the primary literature.[1]
Quantitative Data
This compound exhibits potent and selective inhibition of CK2. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Target | Notes |
| Binding Affinity (Kd) | 12 nM | CK2 | Determined by Kinase Binding Assay.[1] |
| IC50 (in vitro) | 1.51 µM | CK2α | Biochemical kinase assay. |
| 7.64 µM | CK2α' | Biochemical kinase assay. | |
| IC50 (cellular) | 8 nM | CK2α | In permeabilized cells.[4] |
| 38 nM | CK2α' | In permeabilized cells.[4] | |
| Cytotoxicity | No significant cytotoxicity | 60 cancer cell lines | Tested at 10 µM for 48 hours. |
Mechanism of Action
X-ray crystallography has revealed that this compound binds to the ATP-binding site of CK2 in a canonical type-I binding mode.[1] The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region.[1][2] A key feature for its high potency is a polar carboxylic acid moiety, which is a common characteristic of many potent CK2 inhibitors, including the clinical candidate silmitasertib (CX-4945).[1] This group participates in essential interactions within the active site.
Signaling Pathway Involvement
CK2 is a central node in numerous signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting CK2, this compound is expected to modulate these pathways.
Figure 1: Simplified signaling pathways regulated by CK2 and inhibited by this compound.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against CK2α and CK2α' can be determined using a radiometric kinase assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CK2α or CK2α', a specific peptide substrate (e.g., RRRADDSDDDDD), and a buffer solution (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Termination and Detection: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay
The effect of this compound on the viability of cancer cell lines can be assessed using a standard MTS or MTT assay.[5]
Protocol (MTS Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.[5]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow
The discovery and characterization of this compound followed a structured workflow.
Figure 2: Workflow for the discovery and characterization of this compound.
Logical Relationships in Compound Optimization
The development of this compound involved a systematic optimization process from a lead compound.
Figure 3: Logical progression of the chemical optimization leading to this compound.
Conclusion
This compound represents a significant advancement in the development of selective CK2 inhibitors. Its high potency and exceptional selectivity make it an invaluable tool for dissecting the complex biology of CK2 in both normal physiology and disease states. While its cellular activity is limited by the presence of a polar carboxylic acid group, its utility as a research tool is undisputed.[1] Further optimization of this scaffold may lead to the development of novel therapeutic agents targeting CK2-driven pathologies.
References
- 1. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Effect of CK2 Inhibition on the Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes. Its role as a potent suppressor of apoptosis is of particular significance in the context of oncology and other diseases characterized by aberrant cell survival.[1][2] Elevated levels of CK2 are a common feature in many cancers, contributing to resistance to programmed cell death.[1][3] Consequently, the inhibition of CK2 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms by which CK2 inhibitors, exemplified by compounds targeting its ATP-binding site, modulate the apoptosis pathway. While specific data for a compound designated "CK2-IN-3" is not available in the public domain, this guide leverages the extensive research on well-characterized CK2 inhibitors to provide a comprehensive understanding of their pro-apoptotic effects.
Core Mechanism of CK2 in Apoptosis Suppression
CK2 exerts its anti-apoptotic effects through the phosphorylation of a multitude of substrates involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[1][4][5] By phosphorylating and modulating the function of key apoptotic and anti-apoptotic proteins, CK2 effectively creates a cellular environment that is resistant to apoptotic stimuli.
Impact of CK2 Inhibition on Apoptotic Signaling
Inhibition of CK2 disrupts this pro-survival signaling network, tipping the balance towards apoptosis. The effects of CK2 inhibitors are multifaceted, impacting several key nodes within the apoptosis cascade.
The Intrinsic (Mitochondrial) Pathway
The mitochondrial pathway is a central target of CK2-mediated survival signals. Inhibition of CK2 triggers a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.
-
Modulation of Bcl-2 Family Proteins: CK2 inhibition alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. This includes the downregulation of anti-apoptotic members like Bcl-xL and Bcl-2, and the upregulation of pro-apoptotic members such as Bax.
-
Cytochrome c Release: The shift in the Bcl-2 protein ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.
The Extrinsic (Death Receptor) Pathway
CK2 also influences the extrinsic apoptosis pathway, which is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to their cognate death receptors on the cell surface.
-
Upregulation of Death Receptors: Inhibition of CK2 can lead to the upregulation of death receptors, such as DR5, rendering cells more sensitive to ligand-induced apoptosis.[6] This effect is often mediated by the induction of endoplasmic reticulum (ER) stress.[6]
-
Sensitization to Death Ligands: By downregulating anti-apoptotic proteins that act downstream of death receptors, CK2 inhibitors can sensitize cancer cells to apoptosis induced by TRAIL and other death ligands.
Direct Regulation of Caspases
CK2 can directly phosphorylate and inhibit the activity of pro-apoptotic caspases.
-
Inhibition of Caspase-3 Activation: CK2 can phosphorylate pro-caspase-3, preventing its cleavage and activation by initiator caspases. Inhibition of CK2 removes this suppressive phosphorylation, thereby facilitating caspase-3 activation.
Quantitative Data on the Effects of CK2 Inhibitors
While specific quantitative data for "this compound" is unavailable, the following tables summarize representative data for well-characterized CK2 inhibitors, such as TBB and CX-4945 (Silmitasertib), to illustrate their pro-apoptotic efficacy.
Table 1: In Vitro IC50 Values of Representative CK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| CX-4945 (Silmitasertib) | CK2 | 1 | [7] |
| TBB | CK2 | 900 (rat liver) | [7] |
| (E/Z)-GO289 | CK2 | 7 | [7] |
| Ellagic Acid | CK2 | 40 | [7] |
Table 2: Antiproliferative IC50 Values of a CK2 Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 4.53 |
| HCT-116 | Colon Cancer | 3.07 |
| MCF-7 | Breast Cancer | 7.50 |
| HT-29 | Colon Cancer | 5.18 |
| T24 | Bladder Cancer | 6.10 |
| (Data for a representative CK2 inhibitor, referred to as "CK2 inhibitor 2" in the source)[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of CK2 inhibitors on the apoptosis pathway.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of a CK2 inhibitor on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CK2 inhibitor for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with a CK2 inhibitor.
Methodology:
-
Cell Treatment: Treat cells with the CK2 inhibitor at the desired concentrations for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
Purpose: To investigate the effect of a CK2 inhibitor on the expression and cleavage of key apoptotic proteins.
Methodology:
-
Protein Extraction: Treat cells with the CK2 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt (S129)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
Caption: The effect of a CK2 inhibitor on the apoptosis signaling pathways.
Experimental Workflow
References
- 1. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of death receptor-mediated apoptosis by CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CK2 inhibition induces apoptosis via the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Precision of a Novel Kinase Inhibitor: A Technical Guide to the Selectivity Profile of CK2-IN-3
For Immediate Release
FRANKFURT, Germany – In the quest for more precise and effective cancer therapeutics, the selectivity of kinase inhibitors is a paramount concern. A detailed analysis of CK2-IN-3, a potent and highly selective inhibitor of Casein Kinase 2 (CK2), reveals a remarkable specificity profile that distinguishes it from many existing kinase inhibitors. This technical guide provides an in-depth overview of the selectivity, experimental methodologies, and signaling context of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, also identified as IC20 or compound 31 in its developmental lineage, is a pyrazolo[1,5-a]pyrimidine-based compound that has demonstrated exceptional potency with a dissociation constant (Kd) of 12 nM for CK2.[1] Its high degree of selectivity is a critical attribute, minimizing the potential for off-target effects that can lead to cellular toxicity and undesirable side effects in therapeutic applications.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed through comprehensive kinome-wide screening. The following table summarizes the inhibitory activity of this compound against its primary targets, CK2α and CK2α', and highlights its minimal interaction with other kinases at a screening concentration of 1 µM.
| Target Kinase | Assay Type | Measurement | Value | Reference |
| CK2α | KINOMEscan | Kd | 12 nM | [1] |
| CK2α | NanoBRET | IC50 (permeabilized cells) | 8 nM | [1] |
| CK2α' | NanoBRET | IC50 (permeabilized cells) | 38 nM | [1] |
| CK2α | In vitro kinase assay | IC50 | 1.51 µM | [1] |
| CK2α' | In vitro kinase assay | IC50 | 7.64 µM | [1] |
| Selected Off-Targets | KINOMEscan | % Inhibition @ 1 µM | < 10% for a panel of 468 kinases | [2] |
Note: The in vitro IC50 values are higher than the cellular IC50 and Kd values, which can be attributed to the high ATP concentration used in the in vitro kinase assays.
The extensive kinase screening revealed that this compound exhibits exclusive selectivity for CK2, a feature that underscores its potential as a precise chemical probe for studying CK2 biology and as a promising candidate for further therapeutic development.[2]
Experimental Protocols
The determination of the selectivity profile of this compound involved several key experimental methodologies, each providing a different facet of its interaction with the kinome.
KINOMEscan® Selectivity Profiling (DiscoverX)
This competition binding assay is a well-established method for assessing the selectivity of kinase inhibitors.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Protocol Outline:
-
Preparation: A panel of 468 kinases is prepared, each tagged with a unique DNA identifier.
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound at a concentration of 1 µM).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are expressed as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the inhibitor and the kinase.
NanoBRET™ Target Engagement Assay
This assay allows for the quantitative measurement of compound binding to a target protein within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: HEK293T cells are transiently transfected with a vector expressing the NanoLuc®-CK2 fusion protein.
-
Assay Plating: Transfected cells are plated in 384-well plates.
-
Compound and Tracer Addition: A fluorescently labeled tracer (Kinase Tracer K-10) is added to the cells, followed by the addition of serially diluted this compound.
-
Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.
-
Signal Detection: The NanoBRET™ Nano-Glo® Substrate is added, and the donor and acceptor emission signals are measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.
Visualizing Methodologies and Pathways
To further elucidate the processes and biological context of this compound, the following diagrams have been generated.
Conclusion
This compound stands out as a highly selective and potent inhibitor of Casein Kinase 2. Its exceptional specificity, as demonstrated by extensive kinome screening and cellular target engagement assays, makes it an invaluable tool for dissecting the complex roles of CK2 in cellular physiology and disease. The detailed methodologies provided in this guide offer a framework for the robust evaluation of kinase inhibitors, while the signaling pathway context highlights the potential therapeutic implications of precise CK2 inhibition. For researchers in oncology and other fields where CK2 is a target of interest, this compound represents a significant advancement in the pursuit of targeted therapies.
References
The Role of Protein Kinase CK2 Inhibition in Cell Cycle Regulation: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "CK2-IN-3" did not yield specific information. This document therefore provides a comprehensive overview of the effects of well-characterized inhibitors of Protein Kinase CK2 (formerly Casein Kinase II) on cell cycle regulation, with a focus on the widely studied inhibitors CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole). This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Protein Kinase CK2 and its Role in the Cell Cycle
Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] It is a constitutively active enzyme typically found as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] CK2 has a broad substrate repertoire, with over 300 identified protein targets, positioning it as a master regulator of cellular function.[1]
Dysregulation of CK2 activity is frequently observed in various diseases, particularly cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis. One of the key mechanisms through which CK2 exerts its pro-proliferative effects is by influencing the cell cycle. The cell cycle is a tightly regulated process that governs cell division and is controlled by a series of checkpoints. CK2 has been shown to be involved in the regulation of multiple stages of the cell cycle.[2]
Mechanism of Action of CK2 Inhibitors
The majority of small molecule inhibitors of CK2, including CX-4945 and TBB, are ATP-competitive antagonists.[1] They function by binding to the ATP-binding pocket within the catalytic α subunit of CK2, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts the signaling pathways orchestrated by CK2 that are essential for normal cell cycle progression.[1]
Quantitative Effects of CK2 Inhibitors on Cell Viability and Kinase Activity
The potency of CK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for kinase activity and their half-maximal effective concentration (EC50) or growth inhibition (GI50) for cell viability in various cell lines.
| Inhibitor | Assay Type | Target | Cell Line | IC50 / EC50 / GI50 | Reference |
| CX-4945 (Silmitasertib) | Cell-free Kinase Assay | Recombinant Human CK2α | N/A | 1 nM | [3] |
| Cell Viability (EC50) | Breast Cancer Cells | BT-474 | 1.71 µM | [3] | |
| Cell Viability (EC50) | Breast Cancer Cells | MDA-MB-231 | >20 µM | [3] | |
| Cell Viability (EC50) | Pancreatic Cancer Cells | BxPC-3 | Not specified | [3] | |
| Endogenous CK2 Activity (IC50) | Jurkat cells | Jurkat | 0.1 µM | [3] | |
| TBB | Cell-free Kinase Assay | Rat Liver CK2 | N/A | 0.15 µM | Not specified |
| Cell Viability | Human Colon Cancer | HT29 | Not specified (Significant decrease at 100 µM) | [4] | |
| Cell Viability | Human Colon Cancer | SW-480 | Not specified (Significant decrease at 100 µM) | [4] | |
| Cell Viability | Human Colon Cancer | DLD-1 | Not specified (Significant decrease at 100 µM) | [4] | |
| Cell Viability | Human Breast Cancer | ZR-75 | Not specified (Significant decrease at 100 µM) | [4] |
Impact of CK2 Inhibition on Cell Cycle Distribution
A primary consequence of CK2 inhibition in cancer cells is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent.
| Inhibitor | Cell Line | Treatment Conditions | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference | |---|---|---|---|---|---| | CX-4945 (Silmitasertib) | DLD-1 (Colorectal Cancer) | 25 µM for 16h (Control) | ~55% | ~25% | ~20% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 16h (Treated) | ~45% | ~20% | ~35% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 24h (Control) | ~60% | ~20% | ~20% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 24h (Treated) | ~40% | ~15% | ~45% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 48h (Control) | ~70% | ~10% | ~20% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 48h (Treated) | ~30% | ~5% | ~65% |[1][5] | | TBB | HT29(US) (Colon Cancer) | 100 µM for 24h | Increased sub-G0/G1 | Not specified | Decreased by 40% |[4] |
Signaling Pathways and Molecular Mechanisms
Inhibition of CK2 disrupts key signaling pathways that regulate cell cycle progression. A prominent target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Protein Kinase CK2 Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on protein kinase CK2 inhibitors, designed for researchers, scientists, and drug development professionals. It covers the core aspects of CK2 as a therapeutic target, the development of its inhibitors, key experimental methodologies, and the signaling pathways it modulates.
Introduction to Protein Kinase CK2
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1][2] It is a constitutively active enzyme, a rare property among protein kinases, meaning it does not require specific signaling events for its activation.[1][3]
Structure: CK2 typically exists as a tetrameric holoenzyme (α2β2) composed of two catalytic subunits (α and/or its isoform α') and two regulatory β subunits.[2][4][5] The catalytic subunits possess the kinase activity, while the regulatory β subunits are crucial for holoenzyme stability, substrate specificity, and cellular localization.[4][6] The free catalytic subunits are also constitutively active on their own.[2][6]
Cellular Functions and Pathological Roles: CK2 is implicated in the regulation of gene expression, cell cycle progression, cell growth, and apoptosis.[3][7] It is responsible for phosphorylating hundreds of substrates, making it a key node in cellular signaling.[1] Its anti-apoptotic and pro-survival functions are particularly significant. Due to its central role in promoting cell survival and proliferation, CK2 is frequently found to be upregulated in a wide variety of cancers.[1][8] This "addiction" of cancer cells to high levels of CK2 makes it an attractive and promising target for cancer therapy.[1] Beyond cancer, CK2 dysregulation has been linked to inflammatory disorders, neurodegenerative diseases, and viral infections.[1][9]
Classes and Development of CK2 Inhibitors
The development of CK2 inhibitors began with traditional "trial and error" screening and has evolved to include sophisticated rational drug design methodologies.[1][10] Most inhibitors developed to date are ATP-competitive, binding to the ATP-binding site on the catalytic subunits.[1]
-
ATP-Competitive (Type I) Inhibitors: These are the most common class of CK2 inhibitors. They directly compete with ATP for binding in the kinase's active site. Foundational research identified several chemical scaffolds in this class:
-
Polyhalogenated Benzimidazoles/Benzotriazoles: Compounds like 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and 4,5,6,7-tetrabromobenzotriazole (TBB) were among the first families of CK2 inhibitors to be identified.[1][11] TBB, in particular, was noted for its remarkable selectivity, attributed to its perfect fit within a unique hydrophobic pocket of the CK2 active site.[12]
-
Flavonoids and Anthraquinones: Natural products such as quercetin, apigenin, emodin, and quinalizarin were also discovered to possess CK2 inhibitory activity.[2][11]
-
Modern ATP-Competitive Inhibitors: More recently, highly potent and selective inhibitors have been developed through structure-based drug design. The most notable is Silmitasertib (CX-4945) , the first CK2 inhibitor to enter clinical trials.[6][13] It is a potent, orally bioavailable small molecule that binds to the ATP pocket.[6][13]
-
-
Allosteric and Other Inhibitors: To overcome potential off-target effects of ATP-competitive inhibitors, research has expanded to find molecules that bind to sites other than the ATP pocket.[4][11] These include allosteric inhibitors, substrate-competitive inhibitors, and compounds designed to disrupt the holoenzyme assembly.[4][9]
Quantitative Data on Key CK2 Inhibitors
The following table summarizes the inhibitory potency of several foundational and notable CK2 inhibitors.
| Inhibitor | Class | Target | Potency (Ki) | Potency (IC50) | Reference(s) |
| Silmitasertib (CX-4945) | ATP-Competitive | Human CK2 | 0.223 nM | - | [4] |
| TBB | ATP-Competitive | CK2 | 0.40 µM | - | [1] |
| DRB | ATP-Competitive | CK2 | 23 µM | - | [1] |
| FLC21 | ATP-Competitive (Flavonol) | CK2α2β2 Holoenzyme | 13 nM | 40 nM | [14] |
| TTP22 | ATP-Competitive (Thienopyrimidine) | CK2α2β2 Holoenzyme | 40 nM | 100 nM | [14] |
| TMCB | ATP-Competitive (Benzimidazole) | CK2α2β2 Holoenzyme | 10.1 nM | - | [15] |
| Compound 10 | ATP-Competitive (Azolopyrimidine) | CK2 | - | 45 nM | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the context of CK2 inhibition.
CK2 promotes cell survival by phosphorylating and regulating key proteins in apoptosis and proliferation pathways. One such mechanism is through the phosphorylation of Akt at Ser129, which contributes to the full activation of the PI3K/Akt signaling cascade, a central pathway for cell growth and survival.
Caption: CK2's role in the PI3K/Akt cell survival pathway.
The discovery of novel CK2 inhibitors typically follows a multi-step workflow, starting from a large library of compounds and progressively narrowing down to validated lead candidates.
Caption: A typical workflow for identifying and validating CK2 inhibitors.
Experimental Protocols: Kinase Inhibition Assay
A foundational method for measuring CK2 activity and evaluating inhibitors is the radiometric kinase assay, which tracks the incorporation of radiolabeled phosphate from ATP onto a substrate.
Objective: To determine the in vitro potency (e.g., IC50) of a test compound against purified protein kinase CK2.
Materials:
-
Purified recombinant human CK2 holoenzyme.
-
CK2 peptide substrate (e.g., RRRADDSDDDDD) or protein substrate (e.g., dephosphorylated casein).
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Cold ATP stock solution.
-
Test compound stock solution (in DMSO).
-
10% Trichloroacetic Acid (TCA) for precipitation.
-
P81 phosphocellulose paper.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Preparation: Prepare a master mix containing Assay Buffer, the desired final concentration of peptide/protein substrate, and purified CK2 enzyme.
-
Inhibitor Dilution: Perform serial dilutions of the test compound in DMSO, then dilute further into the Assay Buffer to achieve the desired final concentrations for the dose-response curve. Include a "no inhibitor" (DMSO only) control.
-
Kinase Reaction Initiation:
-
In a microcentrifuge tube or 96-well plate, combine the kinase/substrate master mix with the diluted test compound.
-
Allow a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP (to a final concentration typically near the Kₘ for ATP, e.g., 10-25 µM).
-
-
Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range of substrate phosphorylation.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers three to four times with fresh phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP. Finally, rinse with acetone and let air dry.
-
Quantification: Place the dried P81 paper squares into scintillation vials with scintillation fluid. Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Note: Non-radioactive assay formats, such as those using phospho-specific antibodies (ELISA) or fluorescence polarization, are also widely used and offer higher throughput and reduced handling of hazardous materials.[5]
Structural Basis of CK2 Inhibition
X-ray crystallography has been instrumental in understanding how inhibitors bind to CK2 and has guided the rational design of more potent and selective molecules.[8][14]
-
ATP-Binding Site: The active site of CK2 is relatively small and hydrophobic.[8][16] Successful ATP-competitive inhibitors achieve high potency through excellent shape complementarity with this pocket.[8]
-
Key Interactions:
-
Hinge Region: Hydrogen bonds between the inhibitor and the backbone of the hinge region (residues like Val116) are critical for anchoring, mimicking the interaction of the adenine ring of ATP.[11][13]
-
Hydrophobic Contacts: The inhibitor's scaffold establishes multiple hydrophobic interactions within the binding cavity.[13]
-
Conserved Water and Salt Bridge: High-potency inhibitors often possess a negatively charged group (e.g., a carboxylate) that can penetrate deep into the active site. This group forms crucial polar interactions with a conserved water molecule and the Lys68-Glu81 salt bridge, a feature exploited by Silmitasertib (CX-4945).[8][13]
-
Conclusion and Future Outlook
Foundational research has firmly established protein kinase CK2 as a key therapeutic target, particularly in oncology. Early work identified diverse chemical scaffolds, from natural products to halogenated benzimidazoles, paving the way for the development of highly potent and selective clinical candidates like Silmitasertib. The structural and biochemical understanding of CK2-inhibitor interactions continues to drive the discovery of new therapeutic agents. Future strategies are increasingly focused on developing inhibitors with novel mechanisms of action, such as allosteric modulators and PROTACs (PROteolysis TArgeting Chimeras), to achieve even greater selectivity and overcome potential resistance.[4][9]
References
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. globozymes.com [globozymes.com]
- 8. Protein kinase CK2 in health and disease: Structural bases of protein kinase CK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Hypervariability of the Two Human Protein Kinase CK2 Catalytic Subunit Paralogs Revealed by Complex Structures with a Flavonol- and a Thieno[2,3-d]pyrimidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unlocking Therapeutic Avenues: A Technical Guide to the Potent and Selective CK2 Inhibitor, CK2-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of CK2-IN-3, a potent and selective inhibitor of Casein Kinase 2 (CK2). CK2 is a crucial serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a significant role in tumor progression, proliferation, and suppression of apoptosis. Consequently, the inhibition of CK2 presents a promising therapeutic strategy in oncology. This document outlines the biochemical activity, cellular effects, and underlying mechanisms of action of this compound, offering a comprehensive resource for its evaluation and potential application in drug discovery and development.
Core Properties and In Vitro Efficacy of this compound
This compound has demonstrated significant and selective inhibitory activity against the CK2α and CK2α' catalytic subunits. The following table summarizes the key quantitative data regarding its in vitro efficacy.
| Parameter | Value | Target | Notes |
| Kd | 12 nM | CK2 | Dissociation constant, indicating high binding affinity.[1] |
| IC50 | 1.51 μM | CK2α | Half-maximal inhibitory concentration against the α subunit.[1] |
| IC50 | 7.64 μM | CK2α' | Half-maximal inhibitory concentration against the α' subunit.[1] |
| IC50 (Permeabilized Cells) | 8 nM | CK2α | Inhibitory activity within a cellular environment.[1] |
| IC50 (Permeabilized Cells) | 38 nM | CK2α' | Inhibitory activity within a cellular environment.[1] |
| Cytotoxicity | No significant cytotoxicity | 60 cancer cell lines | Tested at a concentration of 10 µM for 48 hours.[1] |
Mechanism of Action and Signaling Pathways
CK2 is a key regulator of numerous signaling pathways that are fundamental to cancer cell survival and proliferation. By inhibiting CK2, this compound is anticipated to modulate these critical cellular processes. The primary mechanism of action for many CK2 inhibitors involves ATP-competitive binding to the kinase's active site.
CK2 exerts its pro-survival and anti-apoptotic effects through the phosphorylation of a vast number of substrate proteins. These substrates are involved in pivotal signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. CK2 can directly phosphorylate key components of this pathway, promoting its activation. Inhibition of CK2 is expected to downregulate this pathway, leading to decreased cancer cell viability.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. CK2 can phosphorylate and stabilize β-catenin, a key effector of the pathway, leading to the transcription of genes involved in cell proliferation.
-
NF-κB Signaling: This pathway is a critical mediator of inflammation and cell survival. CK2 can phosphorylate components of the NF-κB pathway, leading to its activation and the subsequent expression of anti-apoptotic genes.
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. CK2 can directly phosphorylate and activate STAT3.
The following diagram illustrates the central role of CK2 in these key oncogenic signaling pathways.
Caption: Key oncogenic signaling pathways regulated by CK2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general experimental protocols that would be employed to characterize a novel CK2 inhibitor like this compound, based on the type of data presented.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against its target kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Purified, recombinant human CK2α or CK2α' enzyme, a specific peptide substrate for CK2, ATP (often radiolabeled with ³²P or ³³P, or in a system coupled with a luciferase-based detection method like ADP-Glo™), and serial dilutions of this compound in a suitable buffer.
-
Reaction Setup: The kinase reaction is initiated by combining the enzyme, substrate, ATP, and varying concentrations of this compound in a microplate well. Appropriate controls (no inhibitor, no enzyme) are included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by adding a strong acid or a chelating agent like EDTA.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated peptide from the free ATP using phosphocellulose paper and then measuring radioactivity with a scintillation counter. For non-radioactive methods, a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP or remaining ATP is added, and the signal is read on a plate reader.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
Cell-Based Permeabilized Cell Assay
This assay assesses the inhibitor's activity within a more physiologically relevant cellular context.
Methodology:
-
Cell Culture: A suitable cancer cell line is cultured to an appropriate density.
-
Cell Permeabilization: The cell membrane is permeabilized using a mild detergent (e.g., digitonin or a low concentration of Triton X-100) to allow the entry of the inhibitor and the substrate while keeping the intracellular machinery largely intact.
-
Inhibition and Substrate Phosphorylation: The permeabilized cells are incubated with varying concentrations of this compound and a fluorescently labeled CK2-specific peptide substrate.
-
Detection: The phosphorylation of the substrate by endogenous CK2 is measured, often using techniques like fluorescence polarization or FRET, which can detect the change in the substrate upon phosphorylation.
-
Data Analysis: Similar to the in vitro kinase assay, the data is used to generate a dose-response curve and calculate the IC₅₀ value within the cellular environment.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the compound on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: A panel of 60 cancer cell lines is seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Data Analysis: The absorbance or luminescence readings from the treated cells are compared to the vehicle-treated control cells to determine the percentage of cell viability. "No significant cytotoxicity" implies that the cell viability in the presence of the compound is close to that of the control.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of CK2 with promising in vitro activity. Its ability to inhibit CK2 within a cellular context at nanomolar concentrations, coupled with a lack of broad cytotoxicity at higher concentrations, suggests a favorable therapeutic window and makes it a valuable tool for further investigation.
Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in preclinical cancer models. Elucidating the precise downstream effects of this compound on the signaling pathways outlined above in various cancer cell types will be critical to identifying the most promising therapeutic applications for this compound. The data presented in this guide provides a solid foundation for these next steps in the exploration of this compound's therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for CK2 Inhibition in Cancer Cells
Topic: CK2-IN-3 Experimental Protocol for Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including breast, lung, prostate, and glioblastoma.[1][2][3] Elevated CK2 activity is associated with aggressive tumor phenotypes and poor prognosis, making it a compelling target for cancer therapy.[1][2] CK2's oncogenic role is attributed to its phosphorylation of a vast array of substrates involved in key cellular processes such as cell cycle progression, apoptosis, and the regulation of major signaling pathways.[1][3][4]
This compound is a potent and selective inhibitor of CK2. These application notes provide a comprehensive overview of the experimental protocols to investigate the effects of CK2 inhibition on cancer cells, using this compound as a representative compound. The protocols detailed below are based on established methodologies for studying well-characterized CK2 inhibitors such as CX-4945 and TBB.[5]
Mechanism of Action
CK2 is a key regulator of several pro-survival signaling pathways that are often dysregulated in cancer.[6] Inhibition of CK2 with compounds like this compound is expected to disrupt these pathways, leading to anti-cancer effects. The primary signaling cascades influenced by CK2 include:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt at Ser129, a key node in this pathway that promotes cell survival and proliferation.[7][8] Inhibition of CK2 is therefore expected to decrease Akt phosphorylation and attenuate downstream signaling.
-
NF-κB Pathway: CK2 is known to phosphorylate multiple components of the NF-κB pathway, including IκBα and the p65 subunit, leading to its activation and the transcription of pro-survival genes.[5][6][9]
-
JAK/STAT Pathway: CK2 can phosphorylate and activate STAT3, a transcription factor that plays a crucial role in cell proliferation, survival, and metastasis.[5][6][9]
The inhibition of these pathways by this compound is hypothesized to induce cell cycle arrest, apoptosis, and a reduction in cell viability in cancer cells.
Key Experiments and Expected Outcomes
Herein, we provide detailed protocols for essential in vitro assays to characterize the anti-cancer activity of this compound.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Expected Outcome: A dose-dependent decrease in cell viability upon treatment with this compound. This allows for the determination of the half-maximal inhibitory concentration (IC50).
Apoptosis Assay
This assay quantifies the induction of programmed cell death (apoptosis) in response to this compound treatment.
Expected Outcome: A significant increase in the percentage of apoptotic cells following treatment with this compound, confirming that the observed decrease in cell viability is, at least in part, due to the induction of apoptosis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways regulated by CK2.
Expected Outcome: A decrease in the phosphorylation of CK2 targets such as Akt (Ser129) and STAT3, and potentially the cleavage of PARP, a marker of apoptosis.[8][10]
Data Presentation
The following tables provide a structured summary of representative quantitative data obtained from experiments with CK2 inhibitors in various cancer cell lines.
Table 1: Effect of CK2 Inhibition on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | CK2 Inhibitor | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CX-4945 | ~10 | [5] |
| MCF-7 | ER-Positive Breast Cancer | CX-4945 | ~10 | [5] |
| Jurkat | T-cell Leukemia | CK2 inhibitor 3 | 12.80 | [11] |
| 786-O | Renal Cell Carcinoma | AB668 | ~5 | [8] |
| A375 | Melanoma | AB668 | ~4 | [8] |
Table 2: Time-Course of Apoptosis Induction by CK2 Inhibition
| Cell Line | Treatment | Time Point (hours) | % Apoptotic Cells |
| HeLa | siRNA against CK2α/α' + IR | 48 | Increased vs. Control |
| PC-3 | CX-4945 | 48 | Increased vs. Control |
| B-ALL | CX-4945 | 48 | Increased vs. Control |
Experimental Protocols
Cell Viability Assay (WST-1 or MTT)
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted in medium).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well white-walled plates
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Protocol:
-
Seed cells into a 96-well white-walled plate as described for the cell viability assay.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[12][13][14]
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as the fold increase in caspase activity compared to the vehicle-treated control.
Western Blot Analysis
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.[10]
Mandatory Visualizations
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Utilizing CK2-IN-3 in Cell Culture Assays
References
- 1. mdpi.com [mdpi.com]
- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Casein Kinase II (CK2), Glycogen Synthase Kinase-3 (GSK-3) and Ikaros mediated regulation of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Reconstitution and Use of CK2-IN-3 Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the reconstitution, storage, and experimental application of the casein kinase 2 (CK2) inhibitor, CK2-IN-3. The information is intended to guide researchers in preparing this compound for use in various assays, ensuring accuracy and reproducibility. Included are key physicochemical data, step-by-step reconstitution instructions, and a diagram of a relevant signaling pathway for contextual understanding.
Introduction to this compound
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This compound is a potent and selective inhibitor of CK2, with reported IC50 values of 1.51 μM for the CK2α subunit and 7.64 μM for the CK2α' subunit.[2] As a small molecule inhibitor, proper handling and reconstitution of the powdered form are crucial for maintaining its activity and ensuring reliable experimental outcomes.
Physicochemical and Quantitative Data
For accurate preparation of stock solutions and subsequent experimental dilutions, the following quantitative data for this compound is provided.
| Parameter | Value | Source |
| Molecular Weight | 458.46 g/mol | [2][3] |
| IC50 (CK2α) | 1.51 μM | [2] |
| IC50 (CK2α') | 7.64 μM | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice |
| Appearance | White to off-white powder | General Observation |
Reconstitution Protocol for this compound Powder
This protocol outlines the steps to reconstitute powdered this compound to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
-
Solvent Addition: Based on the desired stock solution concentration, carefully add the calculated volume of DMSO to the vial. For example, to prepare a 10 mM stock solution:
-
Calculation: (Mass of this compound in mg) / (458.46 g/mol ) x (1000) = Amount in μmol
-
Volume of DMSO (in μL) = (Amount in μmol) / (10 mM) x (1000)
-
Example for 1 mg of this compound:
-
(1 mg / 458.46 g/mol ) x 1000 = 2.18 μmol
-
(2.18 μmol / 10 mM) x 1000 = 218 μL of DMSO
-
-
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage:
-
Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Long-term Storage: Store the stock solution aliquots at -20°C or -80°C for several months.
-
Short-term Storage: For immediate use, the stock solution can be stored at 4°C for up to a week.
-
Experimental Protocol: Cell-Based Assay
This is a general protocol for treating cultured cells with this compound. The final concentration and incubation time should be optimized for your specific cell line and experimental design.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will not result in over-confluence at the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically overnight).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in a sterile, serum-free medium or PBS to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for target protein phosphorylation, or other relevant functional assays.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathways involving Casein Kinase 2 (CK2) and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the reconstitution of this compound powder and preparation for cell-based experiments.
References
Application Notes and Protocols for In Vivo Studies of CK2 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including glioblastoma, prostate, lung, and breast cancer.[1][2][3] Its role in promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis makes it a compelling target for cancer therapy.[1][2][3] A number of small molecule inhibitors of CK2 have been developed and evaluated in preclinical mouse models, demonstrating anti-tumor efficacy.[1][3][4]
This document provides a generalized framework for conducting in vivo studies of potent and selective CK2 inhibitors in mouse models, with a specific focus on the context of a compound like CK2-IN-3 .
Note on this compound: As of the latest literature review, detailed in vivo studies for the specific inhibitor this compound are not publicly available. This compound is a potent and selective CK2 inhibitor with a dissociation constant (Kd) of 12 nM and IC50 values of 1.51 µM and 7.64 µM for CK2α and CK2α' respectively in biochemical assays.[1][5][6][7] In cell-based assays, it demonstrates IC50 values of 8 nM (for CK2α) and 38 nM (for CK2α').[1] The protocols and data presented herein are based on studies with other well-characterized CK2 inhibitors, such as CX-4945 and TBB, and serve as a template for designing and executing in vivo experiments with novel CK2 inhibitors like this compound.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured format for presenting quantitative data from in vivo studies of a CK2 inhibitor. These are template tables to be populated with experimental data.
Table 1: In Vivo Efficacy of CK2 Inhibitor in Xenograft Mouse Model
| Treatment Group | Dosing Regimen (mg/kg, frequency, route) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Survival Rate (%) (Day X) |
| Vehicle Control | e.g., 0.5% CMC, daily, p.o. | N/A | |||
| CK2 Inhibitor (Low Dose) | e.g., 25 mg/kg, daily, p.o. | ||||
| CK2 Inhibitor (High Dose) | e.g., 50 mg/kg, daily, p.o. | ||||
| Positive Control (e.g., Doxorubicin) | e.g., 2 mg/kg, weekly, i.p. |
Table 2: Pharmacokinetic Profile of CK2 Inhibitor in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (i.v.) | e.g., 5 | N/A | ||||
| Oral (p.o.) | e.g., 25 |
Table 3: Biomarker Modulation in Tumor Tissue
| Treatment Group | Dosing Regimen | p-AKT (Ser129) / total AKT (relative intensity) | p-STAT3 (Tyr705) / total STAT3 (relative intensity) | Cleaved Caspase-3 (relative intensity) |
| Vehicle Control | e.g., 0.5% CMC, daily, p.o. | |||
| CK2 Inhibitor | e.g., 50 mg/kg, daily, p.o. |
Experimental Protocols
Human Tumor Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer compounds in vivo.
Materials:
-
Human cancer cell line (e.g., HCT-116 for colorectal cancer, PC-3 for prostate cancer)
-
6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
-
Matrigel (Corning)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calipers
-
Animal housing under specific pathogen-free conditions
Procedure:
-
Culture human cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Drug Formulation and Administration
This protocol provides a general guideline for the formulation and administration of a CK2 inhibitor. The specific vehicle and route should be optimized based on the physicochemical properties of the compound.
Materials:
-
CK2 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water, 10% DMSO/90% corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the dosing formulation by suspending the CK2 inhibitor in the chosen vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.
-
Administer the formulation to the mice via the appropriate route (e.g., oral gavage (p.o.), intraperitoneal injection (i.p.), or intravenous injection (i.v.)).
-
For oral administration, use a gavage needle to deliver the formulation directly into the stomach.
-
The dosing volume is typically 10 mL/kg of body weight.
-
Treat the animals according to the predetermined schedule (e.g., daily, twice daily) for the duration of the study.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Pharmacodynamic (Biomarker) Analysis
This protocol outlines the collection and analysis of tumor tissue to assess the on-target activity of the CK2 inhibitor.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-p-AKT (Ser129), anti-AKT, anti-p-STAT3, anti-STAT3, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
At the end of the treatment period (or at a specified time point post-dose), euthanize a subset of mice from each treatment group.
-
Excise the tumors, rinse with cold PBS, and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform Western blotting with 20-40 µg of protein per lane to detect the levels of target biomarkers.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Signaling Pathway Diagram
Caption: CK2 signaling pathway and points of intervention by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CK2 inhibitor | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for CK2-IN-3 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase 2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of CK2 activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3] CK2-IN-3 (also referred to as compound 4 in associated literature) is a potent and highly selective inhibitor of CK2.[2][4] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to probe CK2 function and for drug screening purposes.
This compound distinguishes itself through a novel mechanism of action, targeting a rare, open hinge conformation of the kinase.[2][5] This structural interaction is the basis for its remarkable selectivity.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CK2α | 280 |
Data sourced from Dalle Vedove A, et al. (2020).[2]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| Jurkat | Cell Viability | DC50 | 12.80 |
Data sourced from MedChemExpress product information, citing Dalle Vedove A, et al. (2020).[4]
Table 3: Kinase Selectivity Profile of this compound
| Kinase Panel Size | Inhibitor Concentration (µM) | Number of Kinases with >50% Inhibition | Notable Kinases Inhibited >50% |
| 320 | 1 | 2 | CK2α, CK2α' |
Data sourced from Dalle Vedove A, et al. (2020).[5]
Signaling Pathway
This compound can be utilized to investigate signaling pathways regulated by CK2. A key pathway involves the phosphorylation and subsequent activation of the Akt/PKB signaling cascade, which is crucial for cell survival.[7] CK2 directly phosphorylates Akt at serine 129 (Ser129), leading to its enhanced activity.[7][8] Inhibition of CK2 by this compound would be expected to decrease the phosphorylation of Akt at this site.
Experimental Protocols
Biochemical Kinase Activity Assay (In Vitro)
This protocol is designed to determine the IC50 value of this compound against purified CK2 enzyme. A common method is a radiometric filter-binding assay using a peptide substrate.
Materials:
-
Recombinant human CK2α (or holoenzyme)
-
CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
DMSO (for inhibitor dilution)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 µM down to 0.1 nM.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, CK2 enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (for the control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CK2.
-
Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based CK2 Activity Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit endogenous CK2 activity within a cellular context by measuring the phosphorylation of a known CK2 substrate, such as Akt at Ser129.
Materials:
-
Jurkat cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser129)
-
Rabbit anti-total Akt
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed Jurkat cells at an appropriate density and allow them to grow overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM and 20 µM) or DMSO (vehicle control) for a specified duration (e.g., 16 hours).[4]
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Akt and a loading control like β-actin.
-
Quantify the band intensities to determine the relative decrease in Akt Ser129 phosphorylation upon treatment with this compound.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel class of selective CK2 inhibitors targeting its open hinge conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iris.unitn.it [iris.unitn.it]
- 6. Frontiers | Mechanism of CK2 Inhibition by a Ruthenium-Based Polyoxometalate [frontiersin.org]
- 7. Protein kinase CK2 phosphorylates and upregulates Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dephosphorylation and inactivation of Akt/PKB is counteracted by protein kinase CK2 in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Apoptosis Induction Using CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. CK2 plays a pivotal role in promoting cell growth, proliferation, and survival, primarily by suppressing apoptotic signaling pathways.[1][2] Its anti-apoptotic function is a key mechanism that contributes to tumor progression and resistance to conventional therapies.[1][3] Consequently, the inhibition of CK2 has emerged as a promising therapeutic strategy for cancer treatment.
These application notes provide detailed protocols and supporting data for inducing apoptosis in vitro using specific and well-characterized inhibitors of CK2. Due to the limited public information on a compound designated "CK2-IN-3," this document will focus on two widely studied CK2 inhibitors, CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB) , as representative examples. The methodologies and principles described herein are broadly applicable to the study of other selective CK2 inhibitors.
Mechanism of Action: CK2 Inhibition and Apoptosis Induction
CK2 exerts its anti-apoptotic effects through the phosphorylation of numerous substrates involved in both the intrinsic and extrinsic apoptosis pathways.[1] By inhibiting CK2, small molecules like CX-4945 and TBB can trigger programmed cell death in cancer cells. The primary mechanisms include:
-
Modulation of Bcl-2 Family Proteins: CK2 inhibition can lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like Bax. This shift in the balance of Bcl-2 family members promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Activation of Caspases: CK2 can directly phosphorylate and inhibit procaspase-3, preventing its activation.[1] Inhibition of CK2 relieves this suppression, leading to the activation of caspase-3 and other executioner caspases, which then cleave key cellular substrates, culminating in apoptosis.[4]
-
Regulation of Tumor Suppressors: CK2 is known to phosphorylate and regulate the activity of tumor suppressors like p53.[1] Inhibition of CK2 can restore the pro-apoptotic functions of these proteins.
-
Inhibition of Pro-Survival Signaling Pathways: CK2 is a key component of several pro-survival signaling pathways, including PI3K/Akt/mTOR and NF-κB.[3] CK2 inhibitors can attenuate these pathways, thereby sensitizing cancer cells to apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies using CX-4945 and TBB to induce apoptosis in various cancer cell lines.
Table 1: In Vitro Efficacy of CX-4945 (Silmitasertib) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Key Findings | Reference |
| U-87 | Glioblastoma | MTT Assay | 5, 10, 15 µM | Significant reduction in cell viability. | [5][6] |
| U-138 | Glioblastoma | MTT Assay | 5, 10, 15 µM | Reduced cell viability. | [5] |
| A-172 | Glioblastoma | MTT Assay | 5, 10, 15 µM | Reduced cell viability. | [5] |
| HuCCT-1 | Cholangiocarcinoma | Cell Viability | 20 µM | Marked reduction in cell survival. | [7][8] |
| 786-O | Renal Carcinoma | Caspase-3 Assay | 20 µM | Induction of caspase-3 activation. | [4] |
Table 2: In Vitro Efficacy of TBB on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Key Findings | Reference |
| Jurkat | T-cell leukemia | Apoptosis Assay | Dose-dependent | Induces dose- and time-dependent apoptosis. | [9][10] |
| LNCaP | Prostate Cancer | Apoptosis Assay | Not specified | Responds to CK2 inhibition with apoptosis. | [11] |
| PC-3 | Prostate Cancer | Apoptosis Assay | 20 µM | Enhances radiation-induced cell killing. | [12] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of a CK2 inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CK2 inhibitor (e.g., CX-4945 or TBB) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the CK2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with a CK2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the CK2 inhibitor at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins following CK2 inhibitor treatment.
Materials:
-
Cells treated with a CK2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-phospho-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control.
Visualizations
Caption: CK2 signaling pathway in the suppression of apoptosis.
References
- 1. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CK2 inhibition induces apoptosis via the ER stress response [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Western Blot Analysis of CK2-Mediated Signaling Pathways Following CK2-IN-3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinase CK2 is a highly conserved serine/threonine kinase that is constitutively active and plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, and differentiation.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[3][4] CK2 is known to phosphorylate hundreds of substrates, thereby influencing key signaling networks such as the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways.[1][4][5] A key substrate, Akt, is phosphorylated by CK2 at serine 129 (S129), which promotes its activity and contributes to cell viability.[1][4]
CK2-IN-3 is a potent and selective inhibitor of CK2. By inhibiting CK2 activity, this compound provides a valuable tool for investigating the downstream consequences of CK2 inhibition and for assessing its therapeutic potential. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status.[6][7][8] This document provides a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound to assess its impact on CK2-mediated signaling pathways, with a focus on p-Akt (S129).
Signaling Pathway Overview
The diagram below illustrates the PI3K/Akt signaling pathway, highlighting the role of CK2 and the inhibitory action of this compound. CK2 directly phosphorylates and activates Akt, a key regulator of cell survival and proliferation. This compound blocks this phosphorylation event, leading to downstream effects on the pathway.
Experimental Protocol
This protocol details the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of target proteins like Akt via Western blot.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HCT-116, SW-620, or another relevant cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). The final concentration and treatment duration should be optimized for each cell line and experimental goal. A typical time course might be 2, 6, 12, or 24 hours.
Part 2: Lysate Preparation
Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C using pre-chilled buffers and reagents.[9] The lysis buffer must contain both protease and phosphatase inhibitors.
-
Washing: After treatment, place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[7][10]
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[11]
-
Scraping and Collection: Scrape the adherent cells from the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[10][11]
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[11]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Discard the pellet.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
-
Sample Preparation: In a new tube, add the calculated volume of lysate to 4X SDS-PAGE sample buffer. Add nuclease-free water to bring all samples to the same final volume.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][12]
Part 4: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[10] The percentage of the gel should be chosen based on the molecular weight of the target protein(s).[8]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][11]
Part 5: Immunoblotting
Critical Note: When analyzing phosphorylated proteins, use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk. Milk contains phosphoproteins like casein, which can increase background noise.[9]
-
Blocking: Following transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane by incubating it in 5% w/v BSA in TBST for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-β-catenin) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][13]
-
Washing: The next day, remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST at room temperature.[11][12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST according to the manufacturer's instructions. This incubation should last for 1 hour at room temperature with gentle agitation.[11][12]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove any unbound secondary antibody.[12]
Part 6: Signal Detection and Analysis
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane completely with the substrate for 1-5 minutes.[12]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[12]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody for the corresponding total protein (e.g., total Akt) or a loading control (e.g., GAPDH, β-actin).[11]
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ). The intensity of the phospho-protein band should be normalized to the intensity of the total protein or loading control band for accurate comparison.[11]
Experimental Workflow Diagram
The following flowchart outlines the complete Western blot protocol.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison. The results should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | Target Protein | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | p-Akt (S129) | 1.00 ± 0.08 | 1.0 |
| Total Akt | 1.00 ± 0.05 | 1.0 | |
| β-catenin | 1.00 ± 0.11 | 1.0 | |
| GAPDH | 1.00 ± 0.03 | 1.0 | |
| This compound (X µM) | p-Akt (S129) | 0.35 ± 0.06 | 0.35 |
| Total Akt | 0.98 ± 0.07 | 0.98 | |
| β-catenin | 0.52 ± 0.09 | 0.52 | |
| GAPDH | 1.01 ± 0.04 | 1.01 |
Table 1: Example of quantitative data summarization. Band intensities for target proteins are normalized to a loading control (GAPDH). The phosphorylation level of Akt is further normalized to the total Akt level. Data are hypothetical.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experimental Results with CK2 Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Protein Kinase CK2 inhibitors. While the specific compound "CK2-IN-3" is not extensively documented in the scientific literature, this resource addresses common challenges encountered with potent, selective, ATP-competitive CK2 inhibitors, using well-characterized examples like CX-4945 (Silmitasertib) and SGC-CK2-1 to illustrate key points.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving CK2 inhibitors.
Issue 1: Compound Solubility and Stability
-
Q1: My CK2 inhibitor stock in DMSO is precipitating when diluted into my aqueous cell culture medium or assay buffer. What can I do?
A: This is a common issue for many kinase inhibitors, which are often lipophilic to effectively bind the ATP pocket.[1] When a compound soluble in an organic solvent like DMSO is diluted into an aqueous solution, the drastic change in polarity can cause it to precipitate or "crash out."[1]
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your final assay volume.
-
Test Alternative Solvents: For stock solutions, consider alternatives to DMSO such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[1]
-
Use a Co-solvent System: In some cases, adding a small percentage of a water-miscible organic solvent like ethanol to the aqueous buffer can improve solubility.
-
pH Adjustment: The solubility of inhibitors with ionizable groups can be highly pH-dependent.[1] For weakly basic compounds, lowering the pH of the buffer can increase solubility by promoting protonation.[1]
-
Incorporate Solubilizing Agents: For in vitro assays, non-ionic detergents (e.g., Triton X-100, Tween-20) or cyclodextrins can be used to increase compound solubility.
-
Pre-warm Media: Warming the cell culture media or buffer to 37°C before adding the inhibitor stock can sometimes help maintain solubility.
-
-
Q2: How can I assess the stability of my CK2 inhibitor in my experimental conditions?
A: Inhibitor stability can be affected by temperature, light, pH, and components of the cell culture medium (e.g., serum proteins). It is advisable to check the supplier's data sheet for stability information. For long-term experiments (e.g., > 24 hours), consider replenishing the compound with fresh media, as degradation or metabolism by cells can reduce its effective concentration over time.
Issue 2: Inconsistent or Weaker-Than-Expected Results
-
Q3: My inhibitor shows a high IC50 value against CK2 in my cellular assay, despite having a reported nanomolar potency in biochemical assays. What could be the reason?
A: A discrepancy between biochemical potency (against recombinant enzyme) and cellular efficacy is common. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Intracellular ATP: CK2 inhibitors that are ATP-competitive must compete with high physiological concentrations of ATP (1-10 mM) inside the cell, requiring much higher inhibitor concentrations for effective target engagement compared to in vitro assays with low ATP concentrations.[2]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp) or MRP1, which actively remove it from the cell.[3] CK2 itself can promote the activity of these pumps, potentially contributing to its own resistance.[3]
-
Plasma Protein Binding: If using serum-containing media, the inhibitor may bind to proteins like albumin, reducing the free concentration available to enter cells.
-
Compound Degradation: The inhibitor may be unstable or rapidly metabolized by the cells.
-
-
Q4: I am not observing a decrease in the phosphorylation of my expected CK2 substrate after treatment. Why?
A: This could be due to several reasons:
-
Insufficient Target Engagement: As described in Q3, the intracellular concentration of the inhibitor may be too low to effectively inhibit CK2. Try increasing the concentration or incubation time.
-
Substrate Specificity: CK2 can exist as a holoenzyme (with regulatory β subunits) or as free catalytic (α/α') subunits.[4] Some substrates are only phosphorylated by one form.[4] Your inhibitor might preferentially target one form, or the specific substrate you are probing may be regulated by a pool of CK2 that is inaccessible to the inhibitor.
-
Redundant Kinase Activity: Another kinase might be phosphorylating the same site on your protein of interest. Confirm that the phosphorylation is CK2-dependent using a more specific method, such as siRNA-mediated knockdown of CK2 subunits.[5]
-
Antibody Issues: The phospho-specific antibody you are using for Western blotting may have low specificity or sensitivity. Ensure you run appropriate positive and negative controls.
-
Issue 3: Off-Target Effects and Data Interpretation
-
Q5: The cellular phenotype I observe (e.g., apoptosis, cell cycle arrest) is much stronger with the inhibitor CX-4945 than with the more selective inhibitor SGC-CK2-1. Does this mean CK2 is not the relevant target?
A: This is a critical question in the field. While CX-4945 is a potent CK2 inhibitor, it is known to inhibit other kinases, such as CLK2 and PIM1, at similar concentrations.[6][7] The highly selective probe SGC-CK2-1, which shows minimal off-target activity, has been reported to have poor anti-proliferative effects in many cancer cell lines.[5][8] This has led to the hypothesis that the potent anti-cancer effects of less-selective inhibitors like CX-4945 may be due to the simultaneous inhibition of CK2 and one or more of its off-targets.[5][9]
To dissect on-target vs. off-target effects:
-
Use Multiple, Structurally Unrelated Inhibitors: Compare the effects of your primary inhibitor with other known CK2 inhibitors that have different off-target profiles (e.g., TBB, SGC-CK2-1).
-
Perform Genetic Validation: Use siRNA or shRNA to specifically knock down the catalytic subunits of CK2 (CSNK2A1 and CSNK2A2). If the phenotype of genetic knockdown matches the phenotype of your inhibitor, it provides strong evidence for an on-target effect.[5]
-
Conduct a Rescue Experiment: If possible, overexpress a drug-resistant mutant of CK2. If this reverses the phenotype caused by the inhibitor, it confirms that CK2 is the relevant target.
-
Confirm Target Engagement: Directly measure the inhibition of a known CK2-dependent phosphorylation site within cells (e.g., p-Akt Ser129) to ensure your compound is hitting its intended target at the concentrations used.[10][11]
-
Quantitative Data for Reference CK2 Inhibitors
The following table summarizes key data for commonly referenced CK2 inhibitors to aid in experimental design and interpretation.
| Inhibitor | Type | CK2α IC50 / Ki | Key Off-Targets (>90% inhibition @ 1µM) | Oral Bioavailability | Reference |
| CX-4945 (Silmitasertib) | ATP-Competitive | ~1 nM / 0.38 nM | 28 kinases, including CLK2, PIM kinases, FLT3, DYRK1A | Yes (20-51%) | [6][7][8] |
| SGC-CK2-1 | ATP-Competitive | 36 nM | 3 kinases (CK2α, CK2α', one other) | Not Reported | [8][12] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-Competitive | ~110 nM | PIM-1, DYRK1A, HIPK2 | No | [7][13] |
| CIGB-300 | Substrate-binding site | ~50 nM | Binds conserved phosphorylation sequences on substrates | Not Orally Bioavailable (Peptide) | [14][15] |
Key Experimental Protocols
1. Protocol: Cellular Assay for CK2 Activity via Western Blot
This protocol assesses the phosphorylation of Akt at Ser129, a known downstream target of CK2, as a proxy for intracellular CK2 activity.[10]
-
Cell Seeding: Plate cells (e.g., 786-O, PC3, or another relevant line) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the CK2 inhibitor at various concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the p-Akt(S129)/Total Akt ratio indicates successful intracellular CK2 inhibition.[10]
2. Protocol: Cell Viability Assay
This protocol uses a colorimetric method to assess the effect of the CK2 inhibitor on cell proliferation or viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Compound Dilution: Prepare serial dilutions of the CK2 inhibitor in culture medium.
-
Treatment: Remove the old medium and add 100 µL of medium containing the desired concentrations of the inhibitor (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a 37°C, 5% CO2 incubator.
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or a similar WST-8 based reagent to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC50 value for cell growth inhibition.
Visualizations and Workflows
Caption: Simplified PI3K/Akt signaling pathway showing key regulatory points for Protein Kinase CK2.
Caption: Workflow for troubleshooting compound solubility issues in aqueous experimental buffers.
Caption: Logical diagram illustrating the on-target vs. off-target effects of a CK2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woongbee.com [woongbee.com]
Technical Support Center: Optimizing CK2-IN-3 Concentration for Maximum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of CK2-IN-3 for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of Protein Kinase CK2.[1] CK2 is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation, survival, and differentiation.[2][3][4] this compound exerts its effect by binding to the ATP-binding site of CK2, preventing the phosphorylation of its downstream substrates.[4] This inhibition of CK2 activity can lead to decreased cell viability and the induction of apoptosis in cancer cells.[1][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for dose-response experiments is in the low micromolar range. For Jurkat cells, a DC50 (concentration that reduces cell viability by 50%) of 12.80 μM has been reported after 24 hours of treatment.[1] It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired effect.
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO.[5] For long-term storage, it is advisable to store the solid compound at -20°C.[6] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] Solutions in DMSO are generally stable for up to one month when stored at -20°C.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What are the known downstream effects of this compound treatment?
A4: A key downstream effect of CK2 inhibition by this compound is the reduction of phosphorylation of CK2 substrates. A well-documented example is the decreased phosphorylation of Akt (also known as Protein Kinase B) at serine 129 (Ser129).[1] This can be monitored by western blot analysis using a phospho-specific antibody.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Inhibitor Instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution from solid compound. Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light). | |
| Cell Line Resistance: The cell line may be inherently resistant to CK2 inhibition. | Consider using a different cell line known to be sensitive to CK2 inhibitors. Alternatively, investigate the expression levels of CK2 in your cell line. | |
| High cell death observed even at low concentrations. | Off-target Effects: Although this compound is reported to be selective, high concentrations may lead to off-target effects. | Lower the concentration of this compound. Perform a kinase selectivity profile to identify potential off-target kinases.[7][8] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to minimize toxicity.[6] | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent inhibitor concentrations. | Use calibrated pipettes and be meticulous when preparing dilutions. | |
| Difficulty dissolving this compound. | Low Solubility: The compound may have limited solubility in the chosen solvent. | If dissolving in DMSO, gentle warming (e.g., 37°C) and vortexing can aid dissolution.[5] For aqueous solutions, the solubility is expected to be very low. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (CK2 inhibition) | 280 nM | N/A (Biochemical Assay) | [1] |
| DC50 (Cell Viability) | 12.80 µM | Jurkat | [1] |
Table 2: Effect of this compound on Downstream Signaling
| Target | Effect | Concentration | Incubation Time | Cell Line | Reference |
| p-Akt (Ser129) | Decreased | 5 µM and 20 µM | 16 hours | Jurkat | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for p-Akt (Ser129)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser129) and total Akt overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-Akt (Ser129) signal to the total Akt signal.
Visualizations
Caption: CK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
CK2-IN-3 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CK2-IN-3 in cellular assays. The information is designed to help you identify and resolve potential issues, with a focus on mitigating and understanding off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a stronger phenotype (e.g., apoptosis, growth arrest) than expected with this compound, even at low concentrations. What could be the cause?
A1: While potent on-target CK2 inhibition can lead to strong cellular phenotypes, unexpectedly high activity may also suggest off-target effects. Many kinase inhibitors, including those targeting CK2, can interact with other kinases, leading to a broader cellular response. For instance, the well-known CK2 inhibitor CX-4945 has been shown to induce apoptosis, which might be partially mediated by its interaction with off-targets.[1] It is also known to inhibit other kinases, which could contribute to its cellular effects.[2][3] We recommend performing a dose-response curve and comparing the IC50 for CK2 inhibition with the EC50 for the observed phenotype. A significant discrepancy may point towards off-target activities.
Q2: I am observing modulation of signaling pathways that are not directly downstream of CK2. How can I confirm if this is an off-target effect of this compound?
A2: This is a strong indicator of off-target activity. To investigate this, you can:
-
Perform a Western Blot Analysis: Probe for the phosphorylation status of key proteins in pathways commonly affected by off-target kinase activities. For example, some CK2 inhibitors have been noted to affect PIM kinases and CDKs.[4][5][6]
-
Use a More Selective CK2 Inhibitor: If available, comparing the cellular effects of this compound with a structurally different and more selective CK2 inhibitor can help to distinguish on-target from off-target effects.[1][3]
-
Rescue Experiment: If you can express a drug-resistant mutant of CK2, you can test if this rescues the off-target phenotype.
Q3: Are there any known common off-target kinases for CK2 inhibitors that I should be aware of?
A3: Yes, several studies on ATP-competitive CK2 inhibitors have identified common off-target kinase families. These include:
-
PIM Kinases (PIM1, PIM2, PIM3): These are frequently co-inhibited by CK2 inhibitors.[4][6]
-
DYRK Kinases (DYRK1a, 2, 3): These are also known to be sensitive to some CK2 inhibitors.[7]
-
HIPK2 (Homeodomain-interacting protein kinase 2): This kinase has been identified as an off-target for certain classes of CK2 inhibitors.[6][7]
-
CDK family members: Some CK2 inhibitors have shown activity against cyclin-dependent kinases.[5]
It is advisable to consider these kinases when investigating unexpected cellular phenotypes with this compound.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Reagent Instability.
-
Solution: Ensure this compound is properly stored and that the stock solution is not undergoing freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Different cell lines can have varying expression levels of CK2 and potential off-target kinases, leading to different sensitivities. It is crucial to establish a baseline dose-response curve for each cell line used.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Some compounds can interfere with assay reagents (e.g., formazan-based viability assays). Run a control with the compound in the absence of cells to check for direct effects on the assay components.
-
Problem 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: The compound may be a potent inhibitor of the isolated enzyme but may not efficiently cross the cell membrane. Consider performing a cellular thermal shift assay (CETSA) to verify target engagement in intact cells.
-
-
Possible Cause 2: Rapid Metabolism of the Compound.
-
Solution: Cells may metabolize this compound into inactive forms. A time-course experiment can help determine the stability of the compound's effect over time.
-
-
Possible Cause 3: Off-target Effects Masking On-target Inhibition.
-
Solution: An off-target effect could counteract the expected outcome of CK2 inhibition. For example, inhibition of a pro-apoptotic kinase could mask the pro-apoptotic effect of CK2 inhibition. A kinome-wide selectivity profiling would be the most definitive way to identify such off-targets.
-
Quantitative Data on Off-Target Effects of Common CK2 Inhibitors
The following tables summarize the selectivity data for commonly used CK2 inhibitors. This can serve as a reference for potential off-target families to investigate when using this compound.
Table 1: Kinase Selectivity Profile of CX-4945 (Silmitasertib)
| Kinase Family | Number of Inhibited Kinases (>90% inhibition at 1 µM) |
| CK2 | 2 (CK2α, CK2α') |
| Other | 26 |
| Data abstracted from a study screening against 403 kinases.[2] |
Table 2: Off-Target Profile of TBB and DMAT
| Kinase | TBB (% Inhibition at 10 µM) | DMAT (% Inhibition at 10 µM) |
| CK2 | >95% | >95% |
| PIM1 | >90% | >90% |
| PIM3 | >90% | >90% |
| HIPK2 | <50% | >90% |
| DYRK1a | >90% | >90% |
| This table highlights some of the most significant off-targets identified for TBB and DMAT.[6][7] |
Experimental Protocols
Protocol 1: Cellular Kinase Activity Assay (General)
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of a known CK2 substrate in cells.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CK2 substrate (e.g., phospho-AKT Ser129).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Cell Viability Assay (Using CCK-8)
This protocol outlines a common method for assessing cell viability after treatment with this compound.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[8]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: A flowchart for troubleshooting unexpected cellular phenotypes.
Caption: Potential on- and off-target signaling pathways of this compound.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. portlandpress.com [portlandpress.com]
- 8. woongbee.com [woongbee.com]
Technical Support Center: Interpreting Unexpected Results with CK2-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with CK2-IN-3, a selective inhibitor of protein kinase CK2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CK2 kinase, preventing the phosphorylation of its substrates. Due to the highly conserved nature of ATP-binding sites across the kinome, the selectivity of such inhibitors is a critical consideration.[1]
Q2: How selective is this compound for CK2 compared to other kinases?
While designed for CK2, ATP-competitive inhibitors can exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets. For instance, the well-studied CK2 inhibitor CX-4945 (silmitasertib) also inhibits other kinases like CLK1, CLK2, and DYRK1A at nanomolar concentrations.[2] It is crucial to consult the manufacturer's kinase panel data for this compound to understand its specific selectivity profile.
Q3: What are the known downstream signaling pathways affected by CK2 inhibition?
CK2 is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, survival, and apoptosis. Key signaling pathways regulated by CK2 include:
-
PI3K/Akt/mTOR: CK2 can phosphorylate and stabilize PTEN, a negative regulator of this pathway.[3]
-
JAK/STAT: CK2 can phosphorylate both JAK2 and STAT3, amplifying cytokine signaling.[4]
-
NF-κB: CK2 can phosphorylate IκBα and the p65 subunit of NF-κB, promoting its activation.[3][4]
-
Wnt/β-catenin: CK2 can phosphorylate multiple components of this pathway, including β-catenin itself, promoting its nuclear translocation and activity.[4]
Due to this extensive involvement, inhibition of CK2 can lead to wide-ranging and sometimes unexpected effects on cellular signaling.
Troubleshooting Unexpected Results
Issue 1: Lack of Expected Anti-proliferative or Pro-apoptotic Effects
Q: I'm using this compound at the recommended concentration, but I'm not observing the expected decrease in cell viability or increase in apoptosis. Why might this be?
Possible Causes and Solutions:
-
Inhibitor Selectivity and Off-Target Effects: The anti-cancer effects of some CK2 inhibitors have been attributed to off-target activities.[5] The highly selective CK2 inhibitor SGC-CK2-1, for example, shows poor efficacy in reducing cell growth in many cancer cell lines compared to the less selective inhibitor CX-4945.[5] It's possible that the expected phenotype in your cell line is dependent on the inhibition of an off-target kinase.
-
Recommendation: Compare your results with those obtained using a structurally different CK2 inhibitor or with siRNA-mediated knockdown of CK2 to confirm that the phenotype is truly CK2-dependent.[6]
-
-
Cellular Context: The reliance of cancer cells on CK2 can vary. The effects of CK2 inhibition are cell-type specific.
-
Recommendation: Review literature for studies using CK2 inhibitors in your specific cell model. It's possible your cells are less dependent on CK2 for survival.
-
-
Experimental Conditions: The potency of the inhibitor can be influenced by experimental parameters.
-
Recommendation: Verify the inhibitor's concentration and ensure proper solubilization. Perform a dose-response curve to determine the optimal concentration for your system.
-
Issue 2: Discrepancy Between Inhibitor and Genetic Knockdown Results
Q: My results with this compound differ from what I see when I knock down CK2 using siRNA or CRISPR. What could explain this?
Possible Causes and Solutions:
-
Acute vs. Chronic Inhibition: Small molecule inhibitors provide acute and often reversible inhibition of kinase activity. In contrast, genetic knockdown (siRNA) or knockout (CRISPR) leads to a more sustained depletion of the protein, which can allow for compensatory mechanisms to be activated.
-
Off-Target Effects of the Inhibitor: As mentioned, this compound may have off-target effects that are not present with genetic knockdown, leading to a different phenotype. Conversely, the anti-proliferative effects of some less-selective CK2 inhibitors are thought to be due to these off-target effects.[5][6]
-
Incomplete Knockdown: Ensure your siRNA or CRISPR approach is achieving sufficient knockdown of the CK2 catalytic subunits (α and/or α').
-
Recommendation: Validate knockdown efficiency by Western blot.
-
Data Summary
Table 1: Comparison of Select CK2 Inhibitors
| Inhibitor | Type | CK2α IC50/Ki | Notable Off-Targets | Reference |
| CX-4945 (Silmitasertib) | ATP-competitive | Ki = 0.38 nM, IC50 = 1 nM | CLK1, CLK2, CLK3, DYRK1A, DYRK1B, DAPK3, HIPK3 | [2][5] |
| SGC-CK2-1 | ATP-competitive | IC50 = 2.3 nM | Highly selective, inhibits only 3 kinases >90% at 1 µM in a panel of 403 | [5][6] |
| TDB | ATP-competitive | IC50 = 32 nM | PIM1 (IC50 = 86 nM), CLK2 (IC50 = 20 nM) | [1] |
Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay
This protocol is a generalized procedure to assess the inhibitory activity of this compound on recombinant CK2.
-
Prepare Kinase Reaction Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.
-
Prepare Substrate: Use a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of recombinant CK2 enzyme (e.g., 5-10 ng).
-
Add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of a mix containing the peptide substrate and [γ-³²P]ATP.
-
Incubate: Incubate for 20-30 minutes at 30°C.
-
Stop Reaction: Spot the reaction mixture onto P81 phosphocellulose paper and wash with phosphoric acid to remove unincorporated ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Western Blot for Downstream Signaling
This protocol outlines the steps to analyze the phosphorylation status of key proteins in a CK2 signaling pathway.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (S129), anti-Akt, anti-p-STAT3, anti-STAT3, anti-CK2α).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified CK2 signaling pathways.
Caption: Workflow for troubleshooting unexpected results.
Caption: On-target vs. potential off-target effects.
References
- 1. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of CK2 in acute and chronic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for CK2 Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing CK2 inhibitors, with a focus on experimental applications. While this guide uses "CK2-IN-3" as a placeholder, the principles and troubleshooting steps are broadly applicable to other selective CK2 inhibitors.
Note on "this compound": Publicly available scientific literature and databases show limited specific information for a compound explicitly named "this compound". Researchers should verify the identity, purity, and known characteristics of their specific inhibitor from the supplier or relevant publications. The troubleshooting advice provided herein is based on general principles of working with small molecule kinase inhibitors targeting Casein Kinase 2 (CK2).
Frequently Asked Questions (FAQs)
Q1: My CK2 inhibitor shows no effect on the viability of my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of effect. Consider the following:
-
Cell Line Sensitivity: Not all cell lines are equally dependent on CK2 signaling for survival and proliferation. Research the specific cell line to understand its reliance on the CK2 pathway.
-
Inhibitor Concentration and Incubation Time: The inhibitor concentration may be too low, or the incubation time may be too short to induce a cellular response. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Drug Efflux: Cancer cells can develop multidrug resistance by overexpressing efflux pumps that actively remove the inhibitor from the cell.[1]
-
Compound Stability and Potency: Ensure the inhibitor is properly stored and has not degraded. Verify its potency (e.g., IC50) from the supplier's documentation or through an in vitro kinase assay.
-
Experimental Conditions: Factors such as serum concentration in the culture medium can sometimes interfere with the activity of small molecule inhibitors.
Q2: I am observing off-target effects in my experiment. How can I confirm the observed phenotype is due to CK2 inhibition?
A2: Distinguishing on-target from off-target effects is crucial. Here are some strategies:
-
Use a Structurally Different CK2 Inhibitor: A second, structurally unrelated CK2 inhibitor should produce a similar biological effect if the phenotype is on-target.
-
Rescue Experiment: If possible, overexpress a CK2 mutant that is resistant to the inhibitor to see if it rescues the observed phenotype.
-
Western Blot Analysis: Confirm inhibition of the CK2 pathway by assessing the phosphorylation status of known CK2 substrates. A decrease in phosphorylation of a direct CK2 substrate upon inhibitor treatment provides strong evidence of on-target activity.
Q3: My western blot results for phospho-substrates are inconsistent after inhibitor treatment. What could be wrong?
A3: Inconsistent western blot results can be frustrating. Here are common culprits and solutions:
-
Suboptimal Antibody: Ensure the primary antibody is specific for the phosphorylated form of the substrate and has been validated for western blotting.
-
Phosphatase Activity: After cell lysis, endogenous phosphatases can dephosphorylate your target protein. Always use phosphatase inhibitors in your lysis buffer.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes. For phosphorylation studies, it is often best to normalize the phospho-protein signal to the total protein signal for your protein of interest.
-
Time Course: The dephosphorylation of a substrate can be transient. Perform a time-course experiment to identify the optimal time point for observing the maximum effect of the inhibitor.
Experimental Protocols
Kinase Assay to Determine Inhibitor Potency
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 value of a CK2 inhibitor.
Materials:
-
Recombinant human CK2α or CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)[2]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]
-
CK2 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white opaque plates
Procedure:
-
Prepare a serial dilution of the CK2 inhibitor in kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 45 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Inhibitor Concentration (nM) | Kinase Activity (%) |
| 0 | 100 |
| 1 | 95 |
| 10 | 75 |
| 100 | 50 |
| 1000 | 10 |
| 10000 | 5 |
Western Blotting for Phospho-Substrate Analysis
This protocol outlines the steps for analyzing the phosphorylation status of a CK2 substrate in cells treated with a CK2 inhibitor.
Materials:
-
Cells treated with CK2 inhibitor or vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser129) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Data Presentation:
| Treatment | p-Akt (Ser129) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | Normalized p-Akt/Total Akt Ratio |
| Vehicle | 1.2 | 1.1 | 1.09 |
| This compound (1 µM) | 0.5 | 1.0 | 0.50 |
| This compound (5 µM) | 0.2 | 1.1 | 0.18 |
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of a CK2 inhibitor on cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
CK2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[7]
-
Solubilization solution (e.g., DMSO or SDS in HCl)[7]
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[7]
-
Treat the cells with a serial dilution of the CK2 inhibitor for the desired time (e.g., 24, 48, or 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Inhibitor Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 60 |
| 50 | 35 |
| 100 | 15 |
Visualizations
Caption: Simplified CK2 signaling pathways involved in cell proliferation and survival.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α′: implications for pathological roles of CK2 in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 and GSK3β kinase inhibition assays [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CK2 Inhibitors: CK2-IN-3 versus CX-4945
For researchers and professionals in drug development, the selection of a suitable protein kinase CK2 (formerly Casein Kinase 2) inhibitor is a critical decision. This guide provides a detailed, data-supported comparison of two prominent CK2 inhibitors: CK2-IN-3 and the clinical-stage inhibitor CX-4945 (Silmitasertib). We will delve into their mechanisms of action, potency, selectivity, and effects on key cellular signaling pathways, supported by experimental data and protocols.
Introduction to CK2 and its Inhibition
Protein kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][2][3][4] CK2 is constitutively active and plays a crucial role in a wide array of cellular processes, including cell cycle progression, proliferation, apoptosis, and transformation.[1][2][3] Its dysregulation has been implicated in numerous human diseases, particularly cancer, making it an attractive therapeutic target.[2]
The development of small molecule inhibitors targeting the ATP-binding site of CK2 has been a major focus of research. This guide will compare two such inhibitors, this compound and CX-4945, to aid researchers in selecting the most appropriate tool for their studies.
Head-to-Head Comparison: this compound vs. CX-4945
| Feature | This compound | CX-4945 (Silmitasertib) |
| Mechanism of Action | ATP-competitive inhibitor of CK2. | Potent and selective ATP-competitive inhibitor of the CK2 holoenzyme.[5][6] |
| Potency (In Vitro) | Kd: 12 nMIC50 (CK2α): 1.51 µMIC50 (CK2α'): 7.64 µM[7] | Ki: 0.38 nMIC50 (CK2 holoenzyme): < 3 nM[5] |
| Cellular Potency | IC50 (permeabilized cells, CK2α): 8 nMIC50 (permeabilized cells, CK2α'): 38 nM[7] | Effective inhibition of cellular CK2 activity in the low micromolar range.[8] |
| Selectivity | Selective for CK2. Detailed kinase panel screening data is not readily available in the public domain. | High selectivity. At 500 nM, it inhibits only 49 out of 235 kinases by more than 50%.[5] |
| Cytotoxicity | No significant cytotoxicity observed across 60 cancer cell lines at 10 µM for 48 hours.[7] | Induces apoptosis and cell cycle arrest in various cancer cell lines.[5] |
| Clinical Development | Preclinical research tool. | Has entered Phase I and II clinical trials for various cancers.[5][6] |
In-Depth Analysis
Potency and Efficacy
CX-4945 emerges as a significantly more potent inhibitor of the CK2 holoenzyme in biochemical assays, with a sub-nanomolar Ki value.[5] In contrast, this compound, while still a potent inhibitor with a low nanomolar Kd, exhibits micromolar IC50 values against the individual catalytic subunits.[7] This difference in potency is also reflected in cellular assays, where CX-4945 effectively inhibits endogenous CK2 activity at low micromolar concentrations.[8] Interestingly, in permeabilized cells, this compound shows much higher potency with nanomolar IC50 values, suggesting that cell permeability may be a limiting factor for its activity in intact cells.[7]
A comparative study with another CK2 inhibitor, TDB, showed that while CX-4945 and TDB had comparable initial inhibition of cellular CK2, the effects of TDB were more persistent after removal of the inhibitor.[8] This highlights that factors beyond simple IC50 values can influence the long-term efficacy of an inhibitor in a cellular context.
Selectivity Profile
A critical aspect for any kinase inhibitor is its selectivity, as off-target effects can confound experimental results and lead to toxicity in a clinical setting. CX-4945 has been extensively profiled against a large panel of kinases and has demonstrated a high degree of selectivity.[5] At a concentration of 500 nM, it inhibits less than 25% of the 235 kinases tested by more than 50%.[5]
Unfortunately, a similarly comprehensive selectivity profile for this compound is not publicly available. While it is described as a "selective" inhibitor, the lack of broad-panel screening data makes a direct comparison of its off-target effects with CX-4945 challenging.
Impact on Cellular Signaling Pathways
CK2 is a key regulator of several critical signaling pathways implicated in cancer, including the PI3K/Akt and Wnt/β-catenin pathways.
PI3K/Akt Signaling Pathway
CK2 positively regulates the PI3K/Akt pathway, a central signaling node for cell survival and proliferation.[9] CK2 can directly phosphorylate Akt at Serine 129, leading to its enhanced activity.[10] Inhibition of CK2 with CX-4945 has been shown to suppress the phosphorylation of Akt and downstream mediators.[5]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[8][11] CK2 is a positive regulator of this pathway, acting at multiple levels.[8] CK2 can phosphorylate β-catenin, protecting it from degradation and promoting its transcriptional activity.[8] Inhibition of CK2 has been shown to decrease β-catenin-mediated transcription.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific research. Below are detailed methodologies for key assays used to characterize CK2 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
CK2 enzyme (recombinant)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, CX-4945)
-
384-well white opaque plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors (this compound, CX-4945)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CK2α
-
Secondary antibody
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor or vehicle control for a specific duration.
-
-
Heating:
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein (CK2α).
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Western Blot for Phosphorylated Akt (Ser129)
This protocol is used to assess the inhibitory effect of CK2 inhibitors on the phosphorylation of a key downstream target in cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitors (this compound, CX-4945)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Akt (Ser129) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the CK2 inhibitor for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
Conclusion
Both this compound and CX-4945 are valuable tools for studying the function of CK2. CX-4945 stands out for its high potency, well-documented selectivity, and its advancement into clinical trials, making it a robust choice for both in vitro and in vivo studies aiming for translational relevance. This compound is a potent and selective CK2 inhibitor suitable for in vitro research, though a more comprehensive public dataset on its kinase selectivity would be beneficial for a complete comparative assessment. The choice between these inhibitors will ultimately depend on the specific experimental needs, the required potency, and the importance of a well-defined selectivity profile for the research question at hand. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Characterizing the convergence of protein kinase CK2 and caspase-3 reveals isoform-specific phosphorylation of caspase-3 by CK2α′: implications for pathological roles of CK2 in promoting cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. Phospho-Akt1 (Ser129) (D4P7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ulab360.com [ulab360.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Tale of Two Inhibitors: Unraveling the Selectivity of Silmitasertib and a Novel Naphthyridine-Based Probe for CK2
A detailed comparison of the kinase selectivity profiles of the clinical-stage inhibitor silmitasertib (CX-4945) and a next-generation, highly selective naphthyridine-based chemical probe for Protein Kinase CK2. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their on- and off-target activities, supported by quantitative data and detailed experimental protocols.
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a key regulator of numerous cellular processes, and its aberrant activity has been implicated in a multitude of diseases, most notably cancer. This has rendered it an attractive target for therapeutic intervention. Silmitasertib (CX-4945) is a first-in-class, orally bioavailable CK2 inhibitor that has advanced to clinical trials. While potent against CK2, it is known to exhibit off-target activity against other kinases. In contrast, recent drug discovery efforts have yielded highly selective chemical probes designed to overcome the promiscuity of earlier inhibitors. This guide provides a head-to-head comparison of the selectivity of silmitasertib with a recently developed, highly selective naphthyridine-based chemical probe for CK2.
Kinase Selectivity Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its safety and efficacy as a therapeutic agent. The following tables summarize the quantitative data on the kinase selectivity of silmitasertib and the naphthyridine-based probe.
Table 1: Comparative Selectivity of Silmitasertib (CX-4945)
| Target Kinase | IC50 / % Inhibition | Assay Type | Reference |
| CK2 | 1 nM (IC50) | Cell-free | [1] |
| FLT3 | 35 nM (IC50) | Cell-free | [1] |
| PIM1 | 46 nM (IC50) | Cell-free | [1] |
| CDK1 | 56 nM (IC50) | Cell-free | [1] |
| DYRK1A | 160 nM (IC50) | Biochemical | [2] |
| GSK3β | 190 nM (IC50) | Biochemical | [2][3] |
| HIPK3 | >90% inhibition @ 500 nM | Kinome Scan | [2][3] |
| CLK3 | >90% inhibition @ 500 nM | Kinome Scan | [2][3] |
| DYRK2 | >95% inhibition @ 500 nM | Kinome Scan | [2][3] |
Note: While silmitasertib shows potent inhibition of FLT3, PIM1, and CDK1 in cell-free assays, it is reported to be inactive against these kinases in cell-based functional assays at concentrations up to 10 µM[1].
Table 2: Kinase Selectivity of the Naphthyridine-Based CK2 Probe (Compound 2)
| Target Kinase | IC50 (NanoBRET) | % of Control @ 1µM (scanMAX) | Reference |
| CK2α' | < 22 nM | <1 | [4][5][6] |
| CK2α | < 22 nM | <1 | [4][5][6] |
| HIPK2 | 600 nM (IC50) | 35-50 | [4] |
| PIP5K1C | Not Determined | <35 | [4] |
Data from a DiscoverX scanMAX panel of 403 wild-type kinases at a 1 µM concentration of the naphthyridine probe showed that only CK2α and CK2α' were inhibited by more than 65%[4][5][6].
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this comparison.
Biochemical Kinase Assays (for Silmitasertib)
Radiometric Kinase Assay: The inhibitory activity of silmitasertib against CK2 was determined using a radiometric assay. The reaction mixture contained recombinant human CK2 holoenzyme, a specific peptide substrate (RRRDDDSDDD), and [γ-33P]ATP. The reaction was initiated by the addition of the ATP solution and incubated at 30°C for 10 minutes. The reaction was then quenched, and the phosphorylated substrate was captured on a phosphocellulose filter plate. The amount of incorporated radioactivity was quantified using a scintillation counter to determine the kinase activity. IC50 values were calculated from dose-response curves with varying concentrations of silmitasertib[1].
Kinome-Wide Selectivity Profiling (scanMAX™)
The broad kinase selectivity of both inhibitors was assessed using the DiscoverX KINOMEscan™ (scanMAX™) platform. This competition binding assay quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases. The kinases are incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag. The results are reported as a percentage of the control (vehicle-treated) binding[2][3][4][5][6].
Cellular Target Engagement (NanoBRET™ Assay)
The intracellular target engagement of the naphthyridine-based probe was quantified using the NanoBRET™ Target Engagement Intracellular Kinase Assay. This assay measures the binding of a compound to a target kinase in living cells. The kinase of interest is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells, leading to Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® and the tracer. When a test compound competes with the tracer for binding to the kinase, the BRET signal is reduced in a dose-dependent manner, allowing for the determination of the compound's intracellular IC50 value[6][7][8][9].
CK2 Signaling Pathways
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing a wide range of cellular signaling pathways critical for cell growth, proliferation, and survival. The diagram below illustrates some of the key pathways regulated by CK2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
A Comparative Guide: CK2 Knockdown vs. Chemical Inhibition with SGC-CK2-1
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase II) is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, particularly cancer. Consequently, CK2 has emerged as a significant therapeutic target. Researchers aiming to study the function of CK2 or inhibit its activity for therapeutic purposes have two primary approaches: genetic knockdown of CK2 expression (e.g., using siRNA or shRNA) and chemical inhibition using small molecules. This guide provides an objective comparison of these two methods, with a focus on the highly selective chemical inhibitor SGC-CK2-1, supported by experimental data and detailed protocols.
At a Glance: Knockdown vs. Chemical Inhibition
| Feature | CK2 Knockdown (siRNA/shRNA) | Chemical Inhibition (SGC-CK2-1) |
| Mechanism of Action | Post-transcriptionally silences the expression of CK2α and/or CK2α' subunits, leading to reduced protein levels. | Competitively binds to the ATP-binding pocket of CK2α and CK2α', preventing substrate phosphorylation.[1] |
| Specificity | Can be highly specific to the target mRNA sequence. However, off-target effects due to partial complementarity with other mRNAs can occur. | SGC-CK2-1 is a highly selective inhibitor of CK2. Kinome-wide screening shows minimal off-target activity at effective concentrations.[1][2] |
| Temporal Control | Onset of effect is slower, requiring time for mRNA and protein degradation. Reversibility is also slow, depending on de novo protein synthesis. | Rapid onset of action, directly inhibiting kinase activity. Effects are readily reversible upon removal of the compound. |
| Completeness of Inhibition | Can achieve significant but often incomplete reduction of protein levels. Complete knockout can be lethal in some cell types. | Can achieve potent inhibition of catalytic activity. The degree of inhibition is dose-dependent. |
| Off-Target Effects | Primarily miRNA-like off-target effects, leading to the unintended downregulation of other genes. Can also saturate the endogenous RNAi machinery. | SGC-CK2-1 has significantly fewer off-target effects compared to less selective inhibitors like CX-4945. Phosphoproteomic studies show that the majority of phosphosites downregulated by SGC-CK2-1 are CK2-dependent.[3][4] |
Mechanism of Action
CK2 Knockdown: This method utilizes RNA interference (RNAi) to reduce the expression of the catalytic subunits of CK2 (CK2α and CK2α'). Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to cleave the target mRNA, preventing its translation into protein. This results in a decrease in the total amount of CK2 protein.
Chemical Inhibition with SGC-CK2-1: SGC-CK2-1 is a potent, ATP-competitive inhibitor of both CK2α and CK2α'.[1] It binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of CK2 substrates. This directly inhibits the catalytic activity of the existing CK2 protein pool within the cell.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing CK2 knockdown and chemical inhibition with SGC-CK2-1. It is important to note that direct head-to-head quantitative comparisons in the same cell line under identical conditions are limited in the published literature. The data presented here is a synthesis of findings from various studies.
Table 1: Potency and Selectivity
| Parameter | CK2 Knockdown (siRNA) | SGC-CK2-1 |
| Target | CK2α and/or CK2α' mRNA | CK2α and CK2α' protein |
| Typical Concentration | 10-100 nM | 100-500 nM for cellular assays[1] |
| In Vitro Potency (IC50) | Not applicable | 4.2 nM (for CK2α)[1] |
| Cellular Target Engagement (NanoBRET IC50) | Not applicable | 16 nM (CK2α'), 36 nM (CK2α)[5] |
| Kinome-wide Selectivity (S-score at 1 µM) | Dependent on sequence design | S(35) = 0.027 (highly selective)[1] |
Table 2: Effects on Cellular Processes
| Cellular Process | CK2 Knockdown (siRNA) | SGC-CK2-1 |
| Apoptosis | Induces apoptosis in many cancer cell lines.[6][7] | Weakly induces apoptosis in most cancer cell lines.[8][9] |
| Cell Cycle | Can cause cell cycle arrest, often at G1/S or G2/M, depending on the cell type.[2][7] | Minimal effect on cell cycle progression in most cancer cell lines.[5] |
| Inhibition of pAKT(S129) | Reduces phosphorylation of AKT at Ser129. | Potently inhibits phosphorylation of AKT at Ser129.[5][10] |
Experimental Protocols
CK2 Knockdown using siRNA
Objective: To reduce the expression of CK2α protein in a human cancer cell line (e.g., HeLa) using siRNA.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Control siRNA (non-targeting)
-
siRNA targeting CK2α
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CK2α, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: 24 hours before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (control or CK2α-targeting) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blot Analysis:
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-CK2α and anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Chemical Inhibition with SGC-CK2-1
Objective: To inhibit the catalytic activity of CK2 in a human cancer cell line (e.g., HCT-116) using SGC-CK2-1 and assess the effect on a downstream target.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium with 10% FBS
-
SGC-CK2-1 (and a structurally related negative control, SGC-CK2-1N, if available)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer
-
Proteinase and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-AKT(S129), anti-AKT, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare stock solutions of SGC-CK2-1 and the negative control in DMSO.
-
Treat the cells with the desired concentrations of SGC-CK2-1 (e.g., 0.1, 0.5, 1, 5, 10 µM), the negative control, and a vehicle control (DMSO) for a specified time (e.g., 3 or 24 hours).[5]
-
-
Protein Extraction: Follow the same procedure as described in the CK2 knockdown protocol (steps 5.1-5.5).
-
Western Blot Analysis:
-
Follow the same procedure as in the CK2 knockdown protocol (steps 6.1-6.7).
-
Use primary antibodies against phospho-AKT(S129) to assess CK2 inhibition, total AKT as a loading control for the phosphoprotein, and GAPDH as a general loading control.
-
Mandatory Visualization
Caption: Simplified CK2 signaling pathways involved in cell cycle progression and apoptosis.
Caption: General experimental workflow for comparing CK2 knockdown and chemical inhibition.
Discussion and Conclusion
The choice between CK2 knockdown and chemical inhibition depends on the specific experimental goals.
CK2 knockdown is a powerful tool for studying the long-term consequences of reduced CK2 expression. It is particularly useful for validating the on-target effects of chemical inhibitors and for investigating the roles of CK2 in developmental processes or chronic disease models. However, the potential for off-target effects necessitates careful validation with multiple siRNA sequences and rescue experiments. The slower kinetics of knockdown also make it less suitable for studying rapid signaling events.
Chemical inhibition with SGC-CK2-1 , on the other hand, offers a rapid and reversible means of interrogating CK2 function. Its high selectivity minimizes the confounding effects of off-target activities, making it a superior tool for dissecting the immediate cellular consequences of CK2 catalytic inhibition.[1][2][4][9] The observation that the highly selective SGC-CK2-1 does not induce widespread apoptosis or cell cycle arrest in most cancer cell lines, in contrast to less selective inhibitors, strongly suggests that these effects may be attributable to the off-target activities of other compounds.[5][8][9] This highlights the critical importance of using well-characterized, selective chemical probes in target validation and drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell cycle-dependent gene networks for cell proliferation activated by nuclear CK2α complexes | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulatory beta-subunit of protein kinase CK2 regulates cell-cycle progression at the onset of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGC-CK2-1 Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Controls for CK2-IN-3 Experiments: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the role of Protein Kinase CK2, the selection of appropriate experimental controls is paramount for the generation of robust and reproducible data. This guide provides a comparative analysis of positive and negative controls for use in experiments involving CK2-IN-3, a selective and potent CK2 inhibitor.
This guide outlines suitable controls, presents comparative data for this compound and alternative inhibitors, and provides detailed experimental protocols for key assays.
Understanding this compound
This compound is a potent inhibitor of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of CK2 activity is linked to various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][2] this compound exhibits a binding affinity (Kd) of 12 nM for CK2 and demonstrates inhibitory activity against its catalytic isoforms, CK2α and CK2α'.[3]
Selecting Appropriate Controls
The inclusion of positive and negative controls is fundamental to validating the specificity and efficacy of this compound in any experimental setting.
Positive Controls
A positive control should be a well-characterized inhibitor of CK2 that is known to produce a measurable effect. This allows researchers to confirm that the experimental system is responsive to CK2 inhibition.
-
CX-4945 (Silmitasertib): A widely used and clinically evaluated CK2 inhibitor, CX-4945 serves as an excellent positive control.[4] Its effects on CK2 signaling pathways are well-documented, providing a reliable benchmark for comparison with this compound.[4]
-
Recombinant Active CK2: In biochemical assays, purified, active CK2 enzyme can be used as a positive control to ensure the assay is performing correctly before the addition of any inhibitors.
Negative Controls
A negative control is crucial for demonstrating that the observed effects are specifically due to the inhibition of CK2 by this compound and not a result of off-target effects or the experimental conditions.
-
Vehicle Control (e.g., DMSO): As most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO), a vehicle control containing the same concentration of DMSO used to deliver this compound is essential to account for any effects of the solvent on the experimental system.
-
Structurally Similar Inactive Compound: The ideal negative control is a molecule that is structurally analogous to this compound but lacks the ability to inhibit CK2. While a specific inactive analog for this compound is not commercially available, researchers can sometimes synthesize or obtain such compounds.
-
Unrelated Kinase Inhibitor: An inhibitor targeting a different kinase not believed to be involved in the pathway of interest can also serve as a negative control to demonstrate the specificity of the observed effects to CK2 inhibition.
Comparative Inhibitor Data
The following table summarizes the inhibitory potency of this compound and other commonly used CK2 inhibitors. This data is essential for determining appropriate working concentrations and for comparing the efficacy of different compounds.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Permeabilized Cells) | Binding Affinity (Kd) |
| This compound | CK2α | 1.51 µM[3] | 8 nM[3] | 12 nM[3] |
| CK2α' | 7.64 µM[3] | 38 nM[3] | ||
| CX-4945 (Silmitasertib) | CK2α | ~0.7 µM (in HeLa cells)[4] | - | - |
| SGC-CK2-2 | CK2α | ~2.2 µM (in HeLa cells)[4] | - | - |
| CK2 inhibitor 3 | CK2 | 280 nM[5] | - | - |
Experimental Protocols
Below are detailed protocols for two key experiments used to characterize the effects of CK2 inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and control compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add this compound, positive control (e.g., CX-4945), and negative control (e.g., vehicle) at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
Western Blotting for CK2 Signaling
This technique is used to assess the effect of CK2 inhibition on downstream signaling pathways within cells. A common marker for CK2 activity is the phosphorylation of Akt at Serine 129.[4]
Materials:
-
Cell line of interest
-
Cell culture media and reagents
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound, positive control (e.g., CX-4945), and negative control (e.g., vehicle) for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (e.g., phospho-Akt Ser129).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a total protein antibody (e.g., total Akt).
Visualizing CK2's Role: Signaling and Experimental Design
To better understand the context of this compound experiments, the following diagrams illustrate a key signaling pathway influenced by CK2 and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is positively modulated by CK2 through the phosphorylation of Akt at Serine 129.
Caption: A generalized workflow for evaluating the efficacy and specificity of this compound using appropriate positive and negative controls in both biochemical and cellular assays.
References
- 1. Focus on Molecules: Protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casein Kinase II (CK2), Glycogen Synthase Kinase-3 (GSK-3) and Ikaros mediated regulation of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Assessing the On-Target Effects of CK2 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of the casein kinase 2 (CK2) inhibitor CK2-IN-3 and other well-characterized alternatives, including CX-4945 (Silmitasertib), TBB (4,5,6,7-Tetrabromobenzotriazole), and DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole). The information is intended to assist researchers in selecting the appropriate tool compound for their studies of CK2 function in cellular processes.
Introduction to Protein Kinase CK2
Protein kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2][3] Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[4] A variety of small molecule inhibitors have been developed to probe the function of CK2 and for potential clinical applications. Assessing the on-target effects of these inhibitors in a cellular context is critical for the accurate interpretation of experimental results.
This guide focuses on comparing the biochemical and cellular on-target effects of this compound with the established CK2 inhibitors CX-4945, TBB, and DMAT. It is important to note that while data for CX-4945, TBB, and DMAT are supported by peer-reviewed literature, the currently available information for this compound is primarily from commercial vendors and lacks extensive independent validation in scientific publications.
Comparison of CK2 Inhibitors
The following table summarizes the key biochemical and cellular parameters of the selected CK2 inhibitors. This data provides a snapshot of their relative potencies and activities.
| Inhibitor | Target(s) | Kd (nM) | IC50 (nM) | Cellular IC50 (µM) | Key Cellular Effects | Data Source |
| This compound | CK2α, CK2α' | 12 | 1510 (CK2α)7640 (CK2α') | Not reported in peer-reviewed literature. | No significant cytotoxicity observed at 10 µM in 60 cancer cell lines. | Commercial Vendor[2] |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | 0.38 (Ki) | 1 | ~0.1 (Jurkat cells) | Induces apoptosis, inhibits PI3K/Akt signaling.[2][5] | [2][6] |
| TBB | CK2 | Not widely reported | 900 (rat liver CK2)1600 (human recombinant CK2) | Induces apoptosis in Jurkat cells. | Induces apoptosis and caspase activation.[1][7] | [1][7] |
| DMAT | CK2 | 40 (Ki) | 130 | Induces apoptosis in Jurkat cells. | Induces apoptosis, reactive oxygen species, and DNA double-strand breaks.[8][9][10] | [8][9][10] |
Disclaimer: The data for this compound is sourced from a commercial vendor and has not been independently verified in peer-reviewed publications. Researchers should exercise caution when interpreting this data.
Experimental Protocols
Accurate assessment of on-target effects requires robust experimental methodologies. Below are detailed protocols for key assays used to characterize CK2 inhibitors.
In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant CK2.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter paper or microplate reader for luminescence
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing kinase buffer, recombinant CK2, and the peptide substrate.
-
Add the test inhibitor at various concentrations (typically in a serial dilution). A DMSO vehicle control should be included.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells of interest
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Antibody specific for CK2α
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CK2α at each temperature by Western blot using a CK2α-specific antibody.
-
Generate melting curves by plotting the amount of soluble CK2α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for Phosphorylated CK2 Substrates
This method assesses the on-target effect of a CK2 inhibitor by measuring the phosphorylation status of a known downstream substrate of CK2, such as Akt at Serine 129 (p-Akt S129).
Materials:
-
Cultured cells
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (S129) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the CK2 inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (S129) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the change in phosphorylation of Akt at S129.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CK2 signaling and the experimental approaches to study them can aid in understanding the on-target effects of inhibitors.
CK2 Signaling Pathway
Protein kinase CK2 is a central node in numerous signaling pathways that regulate cell proliferation, survival, and apoptosis. A simplified representation of some key pathways influenced by CK2 is shown below. CK2 can phosphorylate and regulate key components of the PI3K/Akt, Wnt/β-catenin, and NF-κB signaling cascades.
Figure 1. Simplified CK2 Signaling Pathways.
Experimental Workflow for Assessing On-Target Effects
A typical workflow for characterizing the on-target effects of a novel CK2 inhibitor in cells involves a multi-step process, from initial biochemical validation to cellular target engagement and downstream pathway analysis.
Figure 2. Experimental Workflow.
Conclusion
The selection of an appropriate chemical probe is paramount for accurately dissecting the cellular functions of protein kinase CK2. This guide provides a comparative overview of this compound and other established CK2 inhibitors. While this compound shows potential as a selective inhibitor based on vendor-provided data, the lack of extensive peer-reviewed studies necessitates careful validation by individual researchers. In contrast, CX-4945, TBB, and DMAT are well-characterized tool compounds with a larger body of supporting literature. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of these and other novel CK2 inhibitors to ensure robust and reproducible scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. CK2 Regulation: Perspectives in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. annualreviews.org [annualreviews.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protein Kinase CK2 Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] This guide provides a comparative analysis of the potency of several prominent CK2 inhibitors, supported by experimental data and detailed methodologies.
Potency of CK2 Inhibitors: A Comparative Overview
The development of CK2 inhibitors has led to a range of compounds with varying potencies and specificities. The most common metrics for inhibitor potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes these values for several well-characterized CK2 inhibitors.
| Inhibitor | Type | IC50 | Ki | Notes |
| CX-4945 (Silmitasertib) | ATP-competitive | 0.7 - 3.8 nM (CK2α) | 0.223 nM | Orally bioavailable, in clinical trials.[5][6] Also inhibits other kinases like CLK2.[7] |
| SGC-CK2-1 | ATP-competitive | 4.2 nM (CK2α), 2.3 nM (CK2α') | Not specified | High potency. |
| SGC-CK2-2 | ATP-competitive | 920 nM (NanoBRET) | Not specified | Derivative of CX-4945 with enhanced specificity but reduced potency.[8][9] |
| GO289 | ATP-competitive | Not specified | Not specified | Reported to have higher inhibitory efficacy than CX-4945 in cellular assays.[10] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-competitive | Not specified | Not specified | A polyhalogenated benzimidazole derivative. |
| Ellagic Acid | ATP-competitive | Not specified | 0.020 µM | A natural compound identified through virtual screening.[11] |
| NBC (Naphtho[2,3-b]furan-4,9-dione) | Dual CK2/PIM inhibitor | 0.37 µM (CK2) | 0.22 µM (CK2) | Also inhibits PIM-1 and PIM-3 kinases.[7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and the specific CK2 isoform used.
Experimental Protocols
The determination of CK2 inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro and cellular assays.
In Vitro CK2 Kinase Inhibition Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate into a specific CK2 substrate.
Materials:
-
Purified recombinant CK2 enzyme (α or holoenzyme)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified CK2 enzyme, and the specific peptide substrate.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular CK2 Activity Assay
This assay assesses the ability of an inhibitor to block CK2 activity within a cellular context by measuring the phosphorylation of a known intracellular CK2 substrate.
Materials:
-
Cell line of interest (e.g., HeLa, U373)
-
Cell culture medium and reagents
-
Inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against a phosphorylated CK2 substrate (e.g., anti-phospho-Cdc37 (Ser13))
-
Primary antibody against the total protein of the substrate (e.g., anti-Cdc37)
-
Loading control antibody (e.g., anti-GAPDH)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the CK2 inhibitor (and a DMSO control) for a specified duration (e.g., 24 or 48 hours).[12]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated CK2 substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., ECL for HRP).
-
Strip the membrane (if necessary) and re-probe with antibodies for the total substrate protein and a loading control to normalize the data.
-
Quantify the band intensities and calculate the reduction in phosphorylation of the CK2 substrate as a measure of cellular CK2 inhibition.
Visualizing CK2's Role and Inhibition
CK2 Signaling Pathways
CK2 is a highly pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cell survival and proliferation.[3][4] Key pathways regulated by CK2 include PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[2]
Caption: Key signaling pathways modulated by Protein Kinase CK2.
Experimental Workflow for CK2 Inhibitor Screening
The process of identifying and characterizing CK2 inhibitors follows a logical workflow, from initial screening to cellular validation.
Caption: Workflow for the discovery and validation of CK2 inhibitors.
References
- 1. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Novel CK2 Inhibitors on Akt Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream effects of novel Protein Kinase CK2 inhibitors, such as the designated CK2-IN-3, on Akt phosphorylation. Due to the limited public information available for a compound specifically named "this compound," this document focuses on establishing a robust validation methodology by comparing the well-characterized effects of established CK2 inhibitors. The provided experimental protocols and comparative data for known inhibitors will serve as a benchmark for evaluating new chemical entities.
Introduction to CK2 and the Akt Signaling Pathway
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. One of the key downstream pathways regulated by CK2 is the PI3K/Akt signaling cascade. CK2 can directly phosphorylate the Akt1 isoform at serine 129 (S129), a modification that enhances Akt's kinase activity and promotes cell survival. Inhibition of CK2 is therefore expected to lead to a reduction in Akt phosphorylation and a concomitant decrease in the activity of its downstream effectors.
Comparative Analysis of Known CK2 Inhibitors
To effectively evaluate a novel inhibitor like this compound, its performance should be benchmarked against existing compounds with known mechanisms and potencies. The following table summarizes the inhibitory activities of several well-studied CK2 inhibitors and their impact on Akt phosphorylation.
| Inhibitor | Type | CK2α IC50/Ki | Effect on Akt Phosphorylation (pAkt S129) | Cell-based Potency (Example) |
| CX-4945 (Silmitasertib) | ATP-competitive | Ki: 0.38 nM | Potent inhibition | IC50: 0.7 µM (HeLa cells)[1] |
| SGC-CK2-1 | ATP-competitive | IC50: 2.3 nM | Potent inhibition | IC50: 2.2 µM (HeLa cells)[1] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | ATP-competitive | Ki: 0.40 µM | Inhibition demonstrated | Apoptosis induction in Jurkat cells |
| CIGB-300 | Substrate-competitive (peptide) | Not applicable | Decreased Akt phosphorylation | Synergizes with chemotherapeutics |
| 2,6-di(furan-3-yl)anthracene-9,10-dione | ATP-competitive | IC50: 2.35 µM | Not explicitly reported | Not reported |
Experimental Protocols for Validation
Validating the effect of a novel CK2 inhibitor on Akt phosphorylation requires a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on CK2 kinase activity using a purified Akt fragment as a substrate.
Materials:
-
Recombinant human CK2 holoenzyme
-
Recombinant human Akt1 (inactive)
-
ATP (with [γ-³²P]ATP for radiometric detection or cold ATP for antibody-based detection)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mM EDTA)
-
Test inhibitor (e.g., this compound) and control inhibitors (e.g., CX-4945)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-phospho-Akt (Ser129) antibody and corresponding secondary antibody
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CK2, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Add recombinant Akt1 to the mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Akt (Ser129) antibody.
-
Detect the signal using an appropriate secondary antibody and detection reagent.
-
For radiometric assays, expose the gel to a phosphor screen and quantify the incorporated radioactivity.
Cell-Based Western Blot Analysis
Objective: To assess the effect of the inhibitor on Akt phosphorylation in a cellular context.
Materials:
-
Cancer cell line with known active CK2/Akt signaling (e.g., HeLa, MDA-MB-231, Jurkat)
-
Cell culture medium and supplements
-
Test inhibitor and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Akt (Ser129), anti-total Akt, anti-CK2α, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor or control inhibitors for a specified duration (e.g., 4, 24, or 48 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting as described in the in vitro kinase assay protocol.
-
Probe membranes with primary antibodies against pAkt (S129), total Akt, and a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Visualizing the Signaling Pathway and Experimental Workflow
To provide a clear conceptual understanding, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor validation.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of CK2 Inhibitors: A Focus on CX-4945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the prominent casein kinase 2 (CK2) inhibitor, CX-4945 (Silmitasertib), with other notable CK2 inhibitors. The data presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to CK2 and its Inhibition
Protein kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. It plays a crucial role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Elevated CK2 activity is a hallmark of many cancers, making it an attractive therapeutic target. A number of small molecule inhibitors of CK2 have been developed, with CX-4945 being the first to enter human clinical trials. This guide will focus on the preclinical data supporting the efficacy of CX-4945 and compare it with other research-grade CK2 inhibitors.
Data Presentation: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of CX-4945 and other selected CK2 inhibitors.
Table 1: In Vitro Efficacy of CK2 Inhibitors
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | IC50 (Cell-Based Assay) | Reference |
| CX-4945 | CK2α, CK2α' | 1 nM | Jurkat | 0.1 µM | [1] |
| HeLa | 0.7 µM (p-Akt S129) | [2] | |||
| MDA-MB-231 | 0.9 µM (p-Akt S129) | [2] | |||
| SGC-CK2-2 | CK2α, CK2α' | CK2α: 3.0 nM, CK2α': <1.0 nM | HeLa | 2.2 µM (p-Akt S129) | [2][3] |
| MDA-MB-231 | 1.3 µM (p-Akt S129) | [2] | |||
| TBB | CK2 | ~0.5 µM | - | - | [4] |
| DMAT | CK2 | 40 nM (Ki) | - | - | [4] |
Note: IC50 values can vary depending on the assay conditions and cell line used. The data presented here is for comparative purposes.
Table 2: In Vivo Efficacy of CX-4945 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Prostate Cancer | PC3 | 75 mg/kg, p.o., bid | 86% | [1] |
| Pancreatic Cancer | BxPC-3 | 75 mg/kg, p.o., bid | 93% | [5] |
| Breast Cancer | BT-474 | 75 mg/kg, p.o., bid | 97% | [5] |
| Glioblastoma | U-87 | 50 mg/kg, p.o. | Significant reduction in tumor appearance | [6] |
| Glioblastoma | U-87 | 100 mg/kg, p.o. | Significant reduction in tumor appearance | [6] |
| Acute Myeloid Leukemia | Patient-Derived Xenograft (PDX) | 100 mg/kg, p.o., bid for 21 days | Significantly less leukemia burden and prolonged survival | [7] |
Note: p.o. - per os (by mouth); bid - bis in die (twice a day). As of the latest available information, SGC-CK2-2 has not yet been evaluated in vivo.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Kinase Assay
A standard in vitro kinase assay for CK2 inhibitors involves the use of recombinant human CK2 holoenzyme and a specific peptide substrate. The assay measures the transfer of the gamma-phosphate from [γ-³³P]ATP to the substrate.
-
Reaction Setup: A reaction mixture is prepared containing assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol), the CK2 substrate peptide, and the CK2 inhibitor at various concentrations.
-
Enzyme Addition: Recombinant human CK2 enzyme is added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 30°C.
-
Termination: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
Quantification: The phosphorylated substrate is separated from the remaining [γ-³³P]ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is then quantified using a scintillation counter. The IC50 value is calculated from the dose-response curve.[5]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the CK2 inhibitor at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 3 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control.[9]
Western Blot Analysis for Phospho-Protein Levels
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway.
-
Cell Lysis: Cells treated with the CK2 inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser129) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The membrane is often stripped and re-probed with an antibody for the total protein to normalize for loading.[10][11][12]
In Vivo Xenograft Model
Xenograft models are used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The CK2 inhibitor (e.g., CX-4945) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.[5][6][13]
Mandatory Visualization
The following diagrams illustrate key signaling pathways regulated by CK2 and a general experimental workflow for evaluating CK2 inhibitors.
Caption: Key signaling pathways modulated by CK2.
Caption: General workflow for preclinical evaluation of CK2 inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. file.glpbio.com [file.glpbio.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of CK2-IN-3
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. CK2-IN-3, a notable inhibitor of Casein Kinase 2, requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Before commencing any disposal procedures, it is crucial to be familiar with the compound's hazard profile and to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a laboratory coat. All handling and disposal preparation should occur within a well-ventilated area or a chemical fume hood.
Key Hazard Information for this compound:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant[1]. Under no circumstances should it be discharged into the sewer system or disposed of with regular laboratory trash[2].
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous liquid waste container. The container must be compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Incompatible Materials: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1]. Ensure that waste containing this compound is not mixed with these substances to prevent potentially hazardous reactions.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area[3]. This area should be well-ventilated, away from heat sources, and designed to contain any potential spills. Use secondary containment, such as a tray, for liquid waste containers[4].
-
Container Integrity: Ensure that waste containers are in good condition and are kept closed except when adding waste[4].
3. Empty Container Decontamination:
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The recommended procedure is to triple rinse the empty container with a suitable solvent in which this compound is soluble.
-
Add a small amount of the solvent to the container.
-
Securely cap and shake the container to rinse all interior surfaces.
-
Empty the rinsate into the designated hazardous liquid waste container for this compound.
-
Repeat this process two more times[2][5]. The first rinsate must be collected as hazardous waste, while the subsequent rinses may be permissible for drain disposal depending on institutional policies[5]. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
4. Arranging for Professional Disposal:
The final step is the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.
-
Contact EHS: Notify your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide Information: Accurately inventory the waste and provide all necessary documentation to the EHS department.
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the area.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or a commercial chemical spill kit.
-
Clean-up:
-
Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent. A 0.5% sodium hypochlorite solution (a fresh 1:10 dilution of common household bleach) can be effective for decontaminating surfaces[6].
-
-
Report: Report the spill to your laboratory supervisor and the EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. CDK2-IN-3 (compound 3)|222035-13-4|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. cf1.bettymills.com [cf1.bettymills.com]
Essential Safety and Logistical Information for Handling CK2-IN-3
This guide provides comprehensive safety, operational, and disposal protocols for researchers, scientists, and drug development professionals engaged in the handling of CK2-IN-3. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) for a similar compound, CDK2-IN-3, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a stringent approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE) [1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are required. For handling stock solutions, consider wearing two pairs of chemotherapy-rated gloves[2][3]. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation to protect against skin contact[1]. |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols[1][2]. |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3]
Operational Plans: Handling and Storage
Standard Operating Procedure for Handling this compound
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the surface with absorbent, plastic-backed paper. All handling of solid this compound and preparation of stock solutions should occur within a certified chemical fume hood or a Class II Biosafety Cabinet[2].
-
Weighing and Reconstitution :
-
Carefully weigh the powdered compound within the containment of a fume hood to minimize inhalation exposure.
-
When reconstituting, add the solvent slowly to the vial containing the compound to avoid splashing.
-
-
Labeling and Storage :
-
Clearly label all solutions with the compound name, concentration, date of preparation, and the handler's initials.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent[1].
-
-
Post-Handling Decontamination :
-
After use, decontaminate all surfaces and equipment within the fume hood or biosafety cabinet with an appropriate cleaning solution.
-
Dispose of the absorbent paper and any contaminated disposables as hazardous waste.
-
Remove PPE in the correct order to prevent cross-contamination, typically starting with outer gloves, followed by the lab coat, and then inner gloves[2].
-
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.
-
Waste Collection : Collect all waste materials, including unused compound, contaminated disposables (e.g., pipette tips, gloves, absorbent paper), and empty containers in a designated, labeled hazardous waste container.
-
Environmental Precaution : this compound is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. Do not dispose of this chemical down the drain.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through an approved waste disposal plant[1].
Emergency Procedures: First Aid and Spill Management
First Aid Measures [1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Call a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Chemical Spill Response Workflow
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Workflow for managing a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
